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  • Product: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
  • CAS: 1376324-18-3

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacokinetic Profiling of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Executive Summary In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures has revolutionized drug design. 2-(azetidin-3-yloxy)-N,N-dimethylac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures has revolutionized drug design. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[1] exemplifies this paradigm shift. Functioning as a highly polar, conformationally restricted building block, this compound integrates the structural rigidity of an azetidine ring with the hydrogen-bonding capacity of an N,N-dimethylacetamide moiety.

This technical guide provides an in-depth analysis of the physicochemical properties of this compound. By examining the causality behind its structural components and detailing self-validating experimental protocols for its characterization, this whitepaper serves as a definitive resource for researchers utilizing this scaffold in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) optimization.

Structural Causality & Physicochemical Profiling

The architectural design of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is not arbitrary; every moiety serves a specific physicochemical purpose:

  • The Azetidine Core : As a four-membered nitrogen heterocycle, azetidine acts as a superior bioisostere for larger aliphatic rings like piperidine and pyrrolidine[2]. The causality here is thermodynamic: the high sp3 character and strained ring reduce the entropic penalty upon target binding. Furthermore, its smaller volume significantly lowers lipophilicity (LogP), which directly correlates with a reduced risk of hERG channel inhibition and phospholipidosis[3].

  • The Ether Linkage : The oxygen atom provides a flexible hinge, allowing the appended acetamide group to adopt optimal geometries for target interaction. It also introduces a hydrogen bond acceptor without significantly increasing the topological polar surface area (TPSA).

  • The N,N-dimethylacetamide (DMAc) Group : Tertiary amides are highly resistant to enzymatic cleavage by amidases, conferring excellent metabolic stability[4]. Additionally, the DMAc moiety is a potent hydrogen bond acceptor, which enhances aqueous solubility and modulates membrane permeability[5].

  • The Hydrochloride Salt : Formulating the free base as an HCl salt disrupts the crystal lattice energy, ensuring rapid dissolution and high thermodynamic solubility in aqueous media.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound, correlating each metric with its implication in drug development.

PropertyValueCausality / Implication
CAS Number 1376324-18-3Unique chemical identifier for the HCl salt[1].
Molecular Formula C₇H₁₄N₂O₂ • HClRepresents the free base plus the hydrochloride counterion.
Molecular Weight 194.66 g/mol Low MW (<300 Da) ensures high ligand efficiency and rapid diffusion.
TPSA ~32.6 ŲOptimal for passive membrane permeability and potential BBB crossing.
Estimated pKa (Amine) 8.5 – 9.0Ensures protonation at physiological pH (7.4), driving aqueous solubility.
Estimated LogP -0.5 to 0.5Low lipophilicity minimizes non-specific protein binding and toxicity.
Aqueous Solubility >50 mg/mLThe HCl salt form ensures rapid dissolution for in vitro assays.

Structural Impact on ADME

To visualize how the distinct structural features of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride translate into optimized ADME profiles, refer to the logical relationship diagram below.

ADME_Impact A Azetidine Core D High sp3 Fraction Lower Lipophilicity A->D B Ether Linkage E Vector Control Conformational Hinge B->E C N,N-dimethylacetamide F H-Bond Acceptor Metabolic Stability C->F G Optimized ADME & Target Affinity D->G E->G F->G

Caption: Structural causality mapping of the compound's moieties to ADME optimization.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating systems. The following protocols detail the step-by-step methodologies for profiling this compound, incorporating internal controls and blank subtractions to guarantee accuracy.

Protocol 1: High-Throughput Potentiometric Determination of pKa

The pKa of the secondary amine in the azetidine ring dictates its ionization state in vivo.

  • System Suitability & Calibration : Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0).

  • Blank Subtraction (Self-Validation) : Run a blank titration using 50 mL of 0.15 M KCl at 25°C. This establishes the background ionization profile of the solvent, ensuring that subsequent measurements isolate only the compound's ionization.

  • Sample Preparation : Dissolve 10 mg of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in 50 mL of the 0.15 M KCl background electrolyte (final concentration ~1 mM).

  • Titration Execution : Titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M KOH. Critical Causality : Conduct the titration under a continuous argon purge. This prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially skew the pKa calculation.

  • Data Analysis : Calculate the pKa using the Bjerrum plot method, subtracting the blank curve to determine the exact inflection point of the azetidine nitrogen.

Protocol 2: Kinetic Aqueous Solubility and LogP via Shake-Flask LC-UV
  • Phase Saturation : Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours. This prevents volume shifts during the actual experiment.

  • Sample Equilibration : Add 5 mg of the compound to a vial containing 1 mL of the mutually saturated biphasic system. Shake at 300 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes. Self-Validation : Visually inspect for emulsion layers; complete separation is mandatory to prevent cross-contamination of phases.

  • Quantification : Analyze aliquots from both the aqueous and octanol phases via HPLC-UV (λ=210 nm, due to the lack of strong chromophores, relying on the amide bond absorption). Use a standard curve generated from known concentrations. Calculate LogP as log10​([Octanol]/[Buffer]) .

Workflow N1 Compound Preparation (HCl Salt) N2 Potentiometric Titration (0.15 M KCl, Ar atm) N1->N2 Aliquot A N3 Shake-Flask Equilibration (Octanol/Buffer pH 7.4) N1->N3 Aliquot B N5 Physicochemical Profile (pKa, LogP, Sol) N2->N5 Bjerrum Plot N4 HPLC-UV Quantification (λ=210 nm) N3->N4 Phase Separation N4->N5 Concentration Ratio

Caption: Workflow for high-throughput physicochemical profiling of azetidine derivatives.

Handling, Storage, and Formulation Considerations

Due to the presence of the hydrochloride salt, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is inherently hygroscopic.

  • Storage : Must be stored in a desiccator at 4°C or -20°C under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, which can lead to deliquescence and degradation of the ether linkage over prolonged periods.

  • Formulation : When utilizing this compound in in vivo studies, it is highly compatible with standard aqueous vehicles (e.g., 0.9% Saline, 5% Dextrose) without the need for co-solvents (like DMSO or Tween-80), thereby eliminating vehicle-induced toxicity artifacts.

References

  • Chemsrc . "2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride - Chemical & Physical Properties." Chemsrc Database. Available at:[Link]

  • ResearchGate . "Examples of azetidine-based bioisosteres." ResearchGate. Available at:[Link]

  • ACS Publications . "Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks." Journal of the American Chemical Society. Available at:[Link]

  • Taylor & Francis . "N,N-dimethylacetamide – Knowledge and References." Taylor & Francis Knowledge Centers. Available at:[Link]

  • MDPI . "Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents." Molecules, 2018. Available at:[Link]

Sources

Exploratory

Structural characterization of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

An In-Depth Technical Guide to the Structural Characterization of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride Abstract This technical guide provides a comprehensive framework for the structural characterizat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, a molecule incorporating the medicinally significant azetidine scaffold.[1] For researchers in drug discovery and development, unambiguous confirmation of a molecule's structure is a foundational requirement for advancing a candidate compound.[2] This document moves beyond a simple listing of techniques, delving into the causality behind experimental choices and outlining self-validating protocols. We will explore a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to build an irrefutable structural dossier. The methodologies described herein are grounded in established principles of pharmaceutical analysis to ensure accuracy, precision, and regulatory compliance.[3][4]

Molecular Overview and Synthetic Context

Chemical Structure:

Caption: Molecular structure of the target compound.

Molecular Formula: C₇H₁₅ClN₂O₂

Molecular Weight: 194.66 g/mol

The synthesis of 3-substituted azetidines often involves multi-step sequences starting from precursors like N-protected 3-azetidinone.[1] A plausible route to the title compound involves the nucleophilic attack of a protected 3-hydroxyazetidine onto an activated 2-halo-N,N-dimethylacetamide, followed by deprotection and salt formation. Understanding the synthetic pathway is crucial as it informs the potential impurity profile, which must be considered during the analysis.[5]

The Analytical Workflow: A Multi-Pronged Approach

The complete structural elucidation of a novel pharmaceutical compound is never reliant on a single technique. Instead, it is a process of accumulating orthogonal data points that, together, provide a complete and validated picture. Our workflow is designed to first establish the molecular formula and connectivity, then identify functional groups, and finally, confirm the three-dimensional arrangement.

Caption: The integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[3]

Expertise & Causality
  • ¹H NMR: Provides data on the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). This allows us to piece together the fragments of the molecule.

  • ¹³C NMR: Reveals the number of unique carbon environments and their electronic nature (e.g., carbonyl, aliphatic). It complements the ¹H NMR data to build the complete carbon skeleton.

  • Choice of Solvent: A deuterated solvent that readily dissolves the hydrochloride salt, such as Deuterium Oxide (D₂O) or Methanol-d₄, is required. D₂O is often preferred as it will exchange with the labile N-H protons, causing their signals to disappear, which is a useful diagnostic tool.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[3]

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted Data & Interpretation

The following tables summarize the expected NMR signals, which collectively confirm the proposed structure.

Table 1: Predicted ¹H NMR Data (in D₂O at 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
N(CH ₃)₂~3.0 - 3.2Two singlets3H eachTwo distinct methyl groups due to restricted rotation around the amide C-N bond.[6]
O-CH ₂-C=O~4.3Singlet2HMethylene group adjacent to an ether oxygen and a carbonyl group.
Azetidine CH~4.1 - 4.3Multiplet4HProtons on the azetidine ring carbons adjacent to the nitrogen.
Azetidine CH -O~4.8 - 5.0Multiplet1HMethine proton on the carbon bearing the ether oxygen.

Note: The N-H protons on the azetidine ring are expected to exchange with D₂O and will likely not be observed.

Table 2: Predicted ¹³C NMR Data (in D₂O at 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C =O~170Amide carbonyl carbon.
Azetidine C H-O~75Carbon attached to the ether oxygen.
O-C H₂-C=O~68Methylene carbon between the ether and carbonyl.
Azetidine C H₂~50Ring carbons adjacent to the protonated nitrogen.
N(C H₃)₂~35 - 38The two N-methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable fragmentation data.[2]

Expertise & Causality
  • Technique Choice: Electrospray Ionization (ESI) is the ideal ionization method for this compound. It is a "soft" technique suitable for polar, pre-charged (as a hydrochloride salt) molecules, minimizing fragmentation during ionization and ensuring a strong signal for the molecular ion.

  • High-Resolution MS (HRMS): Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer allows for the determination of the exact mass, which can be used to confirm the elemental composition (molecular formula) with high confidence.

Experimental Protocol (LC-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

  • LC Separation (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer.[7] This step serves to separate the analyte from any potential non-volatile impurities. A simple C18 column with a water/acetonitrile gradient is typically sufficient.

  • MS Analysis:

    • Introduce the eluent directly into the ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gather structural information.

Predicted Data & Interpretation

Table 3: Predicted Mass Spectrometry Data (Positive ESI Mode)

m/z Value (Predicted)SpeciesInterpretation
159.1182[M+H]⁺The protonated molecular ion of the free base (C₇H₁₄N₂O₂). The exact mass confirms the elemental composition.
86.0968[C₅H₁₂N]⁺A likely fragment from the cleavage of the C-O ether bond, corresponding to the N,N-dimethylacetamide moiety.
73.0655[C₄H₉N]⁺A fragment corresponding to the protonated azetidine-3-ol after cleavage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Expertise & Causality
  • Diagnostic Value: This technique will quickly confirm the presence of key structural motifs: the amide carbonyl (C=O), the C-O ether linkage, and the N-H bonds of the secondary amine salt.

  • ATR Advantage: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation, analyzing the solid sample directly.[8]

Experimental Protocol (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.[8]

  • Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over the mid-IR range (typically 4000–650 cm⁻¹) with sufficient scans (e.g., 32 scans) at a resolution of 4 cm⁻¹.[8]

Predicted Data & Interpretation

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2700-3000N-H stretchSecondary amine salt (R₂NH₂⁺)
~2850-2960C-H stretchAliphatic CH₂, CH₃
~1650C=O stretchTertiary Amide
~1100C-O stretchEther

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Expertise & Causality
  • The Gold Standard: While spectroscopic methods provide evidence for connectivity, X-ray crystallography provides a direct image of the molecular structure, confirming stereochemistry and conformation. The data generated can be used to validate computational models and understand intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[1]

  • Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This is a critical, and sometimes rate-limiting, step.

Experimental Protocol
  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent/anti-solvent system (e.g., methanol/ethyl acetate).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[1]

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).[1]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software, resulting in a final model with atomic coordinates.

Method Validation and Trustworthiness

Every protocol described forms part of a self-validating system. For use in a regulated environment, these analytical methods must be formally validated according to guidelines such as ICH Q2(R1).[9] Validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][10] Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.[11]

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

By validating these methods, we ensure the trustworthiness and reliability of the structural characterization data.[4]

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • Analytical Techniques in Pharmaceutical Analysis. (2024-12-13).
  • The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024-10-15).
  • Advances in Analytical Techniques for Drug Discovery and Development. (2024-02-04). Journal of Analytical & Bioanalytical Techniques.
  • The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (2024-03-20). Walsh Medical Media.
  • Analytical Techniques In Pharmaceutical Analysis: A Review. IJRAR.
  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. (2025-11-29). R Discovery.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • Validation of Analytical Methods. (2018-04-25). IntechOpen.
  • Prediction of human pharmacokinetics of long half-life compounds using chimeric mice with humanised liver. (2019). Xenobiotica. Taylor & Francis Online.
  • Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in... ResearchGate.
  • Application of FTIR Spectroscopy Combined with Multivariate Calibrations for Analysis of Chloramphenicol and Hydrocortisone Acetate in Cream Samples. (2021-08-04).

Sources

Foundational

Synthesis pathways for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride building blocks

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride Introduction Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique strained ring system imparts a rigid, three-dimensional conformation that can improve pharmacological properties such as metabolic stability and binding affinity when incorporated into drug candidates.[1][2] The building block, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, is a valuable intermediate for introducing this desirable azetidine motif, linking it via a flexible ether-amide chain.

This guide provides a comprehensive overview of the synthetic pathways to this key building block. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen routes. We will delve into the synthesis of critical intermediates, the core coupling reaction, and the final deprotection and salt formation, providing detailed, field-proven protocols.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a robust and modular strategy. The synthesis is best approached by disconnecting the molecule at two key points: the hydrochloride salt and the central ether linkage.

  • Final Salt Formation: The target hydrochloride salt is readily formed in the final step by treating the free azetidine base with hydrochloric acid. This is often concurrent with the deprotection of the azetidine nitrogen.

  • Ether Bond Disconnection: The C-O ether bond is most logically formed via a Williamson ether synthesis. This disconnection points to two primary precursors: an azetidin-3-ol derivative and a reactive N,N-dimethylacetamide species.

  • Intermediate Protection: The azetidine nitrogen is a reactive secondary amine that requires protection during the O-alkylation step to prevent undesired N-alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its clean removal under acidic conditions.[3][4]

This analysis leads to a convergent synthesis strategy centered on three key stages:

  • Stage 1: Synthesis of the protected core, 1-N-Boc-3-hydroxyazetidine .

  • Stage 2: Synthesis of the alkylating agent, 2-chloro-N,N-dimethylacetamide .

  • Stage 3: Coupling of the two intermediates, followed by deprotection and salt formation.

Retrosynthesis Target 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide HCl FreeBase 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Target->FreeBase Salt Formation ProtectedEther tert-Butyl 3-((2-(dimethylamino)-2-oxoethyl)oxy)azetidine-1-carboxylate FreeBase->ProtectedEther N-Boc Deprotection Intermediate1 1-N-Boc-3-hydroxyazetidine ProtectedEther->Intermediate1 Williamson Ether Synthesis Intermediate2 2-Chloro-N,N-dimethylacetamide ProtectedEther->Intermediate2

Caption: Retrosynthetic pathway for the target molecule.

Chapter 2: Synthesis of Key Intermediate 1: 1-N-Boc-3-hydroxyazetidine

1-N-Boc-3-hydroxyazetidine is a versatile and crucial building block for many pharmaceutical compounds.[5][6] Its synthesis can be achieved through several reliable routes, most commonly starting from epichlorohydrin.

Rationale for Synthetic Choices

The synthesis from epichlorohydrin involves an initial ring-opening with a protected amine, followed by an intramolecular cyclization to form the azetidine ring. Using a bulky amine like tert-butylamine or a readily cleavable one like benzylamine is a common strategy.[7][8] The subsequent protection of the azetidine nitrogen with a Boc group ensures that the subsequent O-alkylation is highly selective. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O).[9]

Synthetic Pathway Diagram

Intermediate1_Synthesis cluster_0 Synthesis of 1-N-Boc-3-hydroxyazetidine Epichlorohydrin Epichlorohydrin IntermediateA 1-(Benzylamino)-3-chloropropan-2-ol Epichlorohydrin->IntermediateA Ring Opening Benzylamine Benzylamine Benzylamine->IntermediateA ProtectedAzetidine 1-Benzyl-3-hydroxyazetidine IntermediateA->ProtectedAzetidine Cyclization (Base) HydroxyAzetidine 3-Hydroxyazetidine ProtectedAzetidine->HydroxyAzetidine Debenzylation (H₂, Pd/C) FinalIntermediate 1-N-Boc-3-hydroxyazetidine HydroxyAzetidine->FinalIntermediate Boc Protection (Boc₂O)

Caption: Common synthetic route to 1-N-Boc-3-hydroxyazetidine.

Experimental Protocol: Synthesis via 1-Benzyl-3-hydroxyazetidine

This protocol is adapted from established industrial processes.[8][10]

Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • To a reaction vessel, add benzylamine (1.0 eq) and water (15 volumes). Cool the mixture to 0-5 °C.

  • Slowly add epichlorohydrin (1.3 eq) dropwise, maintaining the temperature between 0-5 °C.

  • Stir the reaction for 12 hours at this temperature. Monitor reaction completion by GC.

  • Filter the resulting solid and wash the filter cake with water.

  • Suspend the crude intermediate in a suitable solvent and add a base (e.g., sodium carbonate) to effect ring closure. Heat as necessary until cyclization is complete (monitor by TLC/HPLC).

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxyazetidine.[8]

Step 2: Debenzylation and Boc Protection

  • Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol (5 volumes).

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.[11]

  • Filter off the catalyst. To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 1-2 hours.[9]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to afford 1-N-Boc-3-hydroxyazetidine as a white solid.[11]

Chapter 3: Synthesis of Key Intermediate 2: 2-Chloro-N,N-dimethylacetamide

This reagent is the electrophilic partner in the core coupling reaction. It is readily prepared via the amidation of chloroacetyl chloride.

Rationale for Synthetic Choices

The reaction between an acid chloride and an amine is a highly efficient and direct method for amide bond formation. Chloroacetyl chloride is a bifunctional molecule, with the acid chloride being significantly more reactive than the alkyl chloride, allowing for selective amidation. The reaction is typically run at low temperatures to control its exothermic nature and in the presence of a base to neutralize the HCl byproduct.[12]

Experimental Protocol: Amidation of Chloroacetyl Chloride
  • Prepare a solution of an alkali metal salt (e.g., sodium carbonate, 1.0 eq) in water and a chlorinated solvent (e.g., dichloromethane).[12]

  • Cool the mixture to between -15 °C and -8 °C.

  • Bubble dimethylamine gas (1.0-1.1 eq) through the solution.

  • Slowly add chloroacetyl chloride (0.9-1.0 eq) dropwise, maintaining the temperature between -8 °C and 5 °C and keeping the pH between 5 and 8.[12]

  • After the addition is complete, allow the reaction to stir for 1-3 hours.

  • Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloro-N,N-dimethylacetamide.

Chapter 4: Core Synthesis: O-Alkylation and Final Assembly

This chapter details the central Williamson ether synthesis, which joins the two key intermediates.

Causality Behind Experimental Choices

The hydroxyl group of 1-N-Boc-3-hydroxyazetidine is not nucleophilic enough to displace the chloride from 2-chloro-N,N-dimethylacetamide directly. Therefore, it must first be deprotonated to form a more potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation. It is a strong, non-nucleophilic base, ensuring that it only acts as a proton acceptor and does not compete in the subsequent substitution reaction.[11] A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol: O-Alkylation
  • To a solution of 1-N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (10 volumes), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[11]

  • Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.

  • Cool the mixture back to 0 °C and add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LCMS analysis indicates complete consumption of the starting alcohol.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl 3-((2-(dimethylamino)-2-oxoethyl)oxy)azetidine-1-carboxylate.

Chapter 5: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group, which unmasks the azetidine nitrogen and allows for the formation of the hydrochloride salt.

Rationale for Acidic Deprotection

The Boc group is designed to be labile under acidic conditions.[13][14] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid readily cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene. Using a solution of HCl in a solvent like 1,4-dioxane or ethyl acetate is particularly efficient as the acid serves as both the deprotecting agent and the salt-forming agent.[15] The resulting hydrochloride salt often has improved crystallinity and stability, making it easier to isolate and handle.

Experimental Protocol: Deprotection and Salt Formation
  • Dissolve the purified tert-butyl 3-((2-(dimethylamino)-2-oxoethyl)oxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, >2.0 eq) at room temperature.

  • Stir the mixture for 1-4 hours. Monitor the deprotection by TLC/LCMS.

  • Upon completion, the product hydrochloride salt will often precipitate from the solution. If not, concentrate the mixture under reduced pressure.

  • The resulting solid can be triturated with a solvent like diethyl ether or ethyl acetate to remove non-polar impurities and induce crystallization.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride as a white or off-white solid.

Chapter 6: Process Summary and Data

The following diagram and table summarize the entire synthetic workflow and typical process data.

Overall Synthesis Workflow

Overall_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly Epichlorohydrin Epichlorohydrin + Benzylamine ProtectedAzetidine 1-Benzyl-3-hydroxyazetidine Epichlorohydrin->ProtectedAzetidine Ring Formation BocAzetidine 1-N-Boc-3-hydroxyazetidine ProtectedAzetidine->BocAzetidine Debenzylation & Boc Protection Coupling O-Alkylation (NaH) BocAzetidine->Coupling Chloroacetyl Chloroacetyl Chloride + Dimethylamine Chloroacetamide 2-Chloro-N,N-dimethylacetamide Chloroacetyl->Chloroacetamide Amidation Chloroacetamide->Coupling ProtectedProduct Boc-Protected Ether Coupling->ProtectedProduct FinalProduct 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide HCl ProtectedProduct->FinalProduct Deprotection (HCl)

Caption: Complete workflow for the synthesis of the target hydrochloride salt.

Summary of Quantitative Data
StepReactionKey ReagentsTypical YieldTypical Purity (HPLC)
1Azetidine Ring FormationEpichlorohydrin, Benzylamine80-90%>95%
2Debenzylation & Boc ProtectionH₂, Pd/C, Boc₂O90-97%>98%
3AmidationChloroacetyl chloride, Dimethylamine85-95%>99% (after distillation)
4O-AlkylationNaH, DMF75-85%>98% (after chromatography)
5Deprotection & Salt FormationHCl in Dioxane90-98%>99%

Conclusion

The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is a well-established, multi-step process that relies on fundamental organic transformations. By employing a robust protection strategy for the azetidine nitrogen and utilizing a convergent approach, this valuable building block can be prepared efficiently and in high purity. The protocols and rationale outlined in this guide provide researchers and drug development professionals with a comprehensive framework for the reliable synthesis of this important chemical entity.

References

  • Molecules. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

  • Eureka.
  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • ACS Publications. 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry. [Link]

  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]

  • Google Patents. CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PMC. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF. [Link]

  • Wenhong Lin. "Alkylation of Carboxylic Acids And 1,2,3-Triazoles Using Imidates". [Link]

  • ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

Sources

Exploratory

In Vitro Stability of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in Aqueous Solutions: A Technical Guide

Introduction The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, a significant one being the assessment of its chemical stability. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, a significant one being the assessment of its chemical stability. This guide provides an in-depth technical framework for evaluating the in vitro stability of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in aqueous solutions. This molecule, possessing a strained azetidine ring, an ether linkage, and a tertiary amide, presents a unique combination of functional groups that require a thorough and scientifically rigorous stability assessment.

For researchers, scientists, and drug development professionals, understanding the degradation pathways and kinetics of a new chemical entity (NCE) is paramount. Stability data informs formulation development, defines storage conditions, and is a critical component of regulatory submissions.[1] This document is structured to provide not just a set of protocols, but a logical and scientifically-grounded approach to designing, executing, and interpreting stability studies for this specific molecule, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Molecular Structure and Potential Degradation Pathways

The chemical structure of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is fundamental to understanding its potential instabilities. The molecule comprises three key features:

  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. The inherent ring strain of azetidines can make them susceptible to ring-opening reactions under certain conditions.[4][5]

  • Ether Linkage (-O-): Ethers are generally stable but can undergo cleavage under harsh acidic conditions.

  • Tertiary Amide (-CON(CH₃)₂): Amides are susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield a carboxylic acid and an amine.[6][7][8]

Given these functional groups, the primary anticipated degradation pathway in aqueous solution is hydrolysis . The amide bond is the most likely site of initial hydrolytic attack, followed by potential degradation involving the ether linkage and the azetidine ring, particularly under forced conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2] These studies are also crucial for developing and validating a stability-indicating analytical method.[9] The recommended extent of degradation is typically in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[2]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound in Water or Co-solvent (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to Stressors neutral Neutral Hydrolysis (Water, 60°C) prep->neutral Expose to Stressors oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidative Expose to Stressors photolytic Photolytic Degradation (ICH Q1B conditions) prep->photolytic Expose to Stressors sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidative->sampling photolytic->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze by Stability- Indicating HPLC-UV/MS quench->hplc

Caption: Workflow for the forced degradation study of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in purified water (e.g., Milli-Q) at a concentration of 1 mg/mL. If solubility is a concern, a co-solvent such as acetonitrile or methanol may be used, but its concentration should be kept to a minimum.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Prior to analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at the same time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with an equal volume of purified water.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Sample at the designated time points.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Conduct the study at room temperature and protect from light.

    • Sample at the designated time points.

  • Photostability Testing:

    • Expose the stock solution in a photostability chamber to light under conditions specified in ICH guideline Q1B. This includes exposure to a cool white fluorescent lamp and a near-UV lamp.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Proposed RP-HPLC Method Parameters
ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a linear gradient from 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan of the parent compound (e.g., 210 nm)
Injection Volume 10 µL
Method Validation Logic

HPLC_Validation cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_result Outcome dev Develop HPLC Method (Column, Mobile Phase, Gradient Optimization) specificity Specificity (Peak Purity Analysis of Stressed Samples) dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision lod_loq LOD & LOQ specificity->lod_loq validated_method Validated Stability- Indicating Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method

Caption: Logical flow for the validation of a stability-indicating HPLC method.

Data Analysis and Interpretation

The data from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

Example Data Table: Acid Hydrolysis at 60°C
Time (hours)% Parent Compound Remaining% Area of Degradant 1% Area of Degradant 2
0100.00.00.0
295.23.51.1
490.56.82.3
882.112.34.8
2465.725.18.5

Interpretation:

  • The rate of degradation can be determined by plotting the natural logarithm of the parent compound concentration versus time.

  • The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.

  • Mass spectrometry (LC-MS) can be coupled with the HPLC method to obtain the mass-to-charge ratio (m/z) of the degradation products, which is crucial for their structural elucidation.

  • Significant degradation under acidic and basic conditions would confirm the susceptibility of the amide bond to hydrolysis.[6][10][11]

Conclusion

A comprehensive evaluation of the in vitro stability of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in aqueous solutions is a critical step in its development as a potential therapeutic agent. The protocols and methodologies outlined in this guide provide a robust framework for conducting forced degradation studies and developing a validated stability-indicating analytical method. By systematically investigating the impact of pH, temperature, oxidation, and light, researchers can gain a thorough understanding of the molecule's intrinsic stability and degradation pathways. This knowledge is indispensable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the quality and safety of the final drug product.

References

  • 7.6 Hydrolysis of Amides. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003, February). European Medicines Agency. Retrieved from [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2023, April). Water, 15(8), 1463. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025, November). International Journal of Innovative Research in Technology, 12(6). Retrieved from [Link]

  • 17.6: Hydrolysis of Esters and Amides. (2021, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2023, April 8). Water, 15(8), 1463. Retrieved from [Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025, December 23). Pharmaceuticals, 19(1), 1. Retrieved from [Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. (2025, December 17). Pharmaceuticals. Retrieved from [Link]

  • Drug Stability Testing and Analysis. (2021, August 31). Hudson Lab Automation. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. Retrieved from [Link]

  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2023, February 28). Organic Letters, 25(9), 1530-1535. Retrieved from [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Method for preparing stable azacitidine-containing pharmaceutical composition. (n.d.). Google Patents.
  • Application of an automated multi-pH and multi-temperature platform for accelerated solution stability testing in supporting drug discovery. (2011, September 2). RSC Publishing. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]

  • Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews, 108(10), 3800-3844. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Purification of N,N-dimethylacetamide. (n.d.). Google Patents.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved from [Link]

  • 5 New Methods for the Preparation of N,N-Dimethylacetamide. (2023, June 21). Caloong Chemical Co., Ltd. Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved from [Link]

  • N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. (2025, October 20). LinkedIn. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Derivatives: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the shift toward sp3-rich, conformationally restricted scaffolds has made the azetidine ring a privileged motif. The specific building block 2-(azetidin-3-yloxy)-N,N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward sp3-rich, conformationally restricted scaffolds has made the azetidine ring a privileged motif. The specific building block 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3) offers a unique combination of structural rigidity, aqueous solubility, and hydrogen-bonding capacity. However, to successfully transition derivatives of this scaffold from discovery to preclinical development, researchers must navigate specific pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we will dissect the causality behind the PK behavior of this scaffold—specifically balancing the metabolic stability of the strained azetidine ring against the oxidative lability of the N,N-dimethylacetamide moiety—and provide self-validating protocols for rigorous evaluation.

Structural Rationale and Metabolic Causality

Before deploying standard ADME assays, it is critical to understand how the physicochemical properties of the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide scaffold dictate its biological fate.

  • The Azetidine Core : The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol). Counterintuitively, this high strain energy restricts the conformational flexibility required for certain cytochrome P450 (CYP) transition states, rendering the ring highly resistant to oxidative ring-opening or hydroxylation compared to larger, less strained heterocycles like pyrrolidine or piperidine . Furthermore, the basic secondary amine (pKa ~8.5) ensures high aqueous solubility but introduces potential for P-glycoprotein (P-gp) mediated efflux.

  • The N,N-Dimethylacetamide Moiety : While excellent for target engagement via hydrogen bonding, the terminal N,N-dimethyl groups are classic metabolic soft spots. In vivo and in vitro studies demonstrate that the primary metabolic pathway for this functional group is rapid, sequential CYP-mediated N-demethylation .

MetabolicPathway Parent Parent Scaffold 2-(Azetidin-3-yloxy)- N,N-dimethylacetamide CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Oxidation Desmethyl Primary Metabolite N-methylacetamide derivative CYP->Desmethyl N-demethylation Didesmethyl Secondary Metabolite Acetamide derivative Desmethyl->Didesmethyl 2nd N-demethylation

CYP450-mediated N-demethylation pathway of the N,N-dimethylacetamide moiety.

Target Pharmacokinetic Parameters

To guide lead optimization, derivatives of this scaffold should be benchmarked against the following quantitative criteria. These thresholds ensure a balance between systemic exposure and clearance.

ParameterTarget RangeMechanistic Rationale
LogD (pH 7.4) 1.0 – 3.0Balances aqueous solubility with passive membrane permeability.
Intrinsic Clearance ( CLint​ ) < 20 µL/min/mgEnsures a sufficiently long half-life by mitigating rapid N-demethylation.
Caco-2 Permeability ( Papp​ ) > 10 × 10−6 cm/sIndicates high potential for oral absorption.
Efflux Ratio (ER) < 2.5Confirms the basic azetidine nitrogen is not causing severe P-gp trapping.
Oral Bioavailability (F%) > 30%Validates the compound for PO (per os) dosing regimens.

In Vitro ADME Profiling: Self-Validating Protocols

Microsomal Stability Assay (Monitoring N-Demethylation)

Because the primary liability is N-demethylation, standard parent-depletion assays are insufficient. The protocol must be designed to simultaneously quantify the appearance of the N-methyl and primary amide metabolites.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock of the azetidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validation Control : Include Verapamil (a known rapid N-demethylation substrate) as a positive control to validate CYP3A4 activity, and Warfarin as a low-clearance negative control.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The 3:1 organic-to-aqueous ratio ensures complete precipitation of microsomal proteins, halting all enzymatic activity instantly.

  • Centrifugation : Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Caco-2 Bidirectional Permeability

To assess whether the basic azetidine core triggers efflux mechanisms, bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical[B-A]) must be measured. If the Efflux Ratio ( Papp,B−A​/Papp,A−B​ ) exceeds 2.5, the assay must be repeated in the presence of a P-gp inhibitor (e.g., Elacridar) to confirm P-gp mediated efflux.

In Vivo Pharmacokinetics & Bioanalytical Methodology

Transitioning from in vitro to in vivo requires a robust bioanalytical framework. The hydrophilic nature of the azetidine core combined with the polar acetamide group requires careful chromatographic retention strategies.

PKWorkflow PhysChem Physicochemical Profiling (pKa, LogD) InVitro In Vitro ADME (HLM, Caco-2) PhysChem->InVitro InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo Bioanalysis Bioanalysis (LC-MS/MS) InVivo->Bioanalysis

Sequential pharmacokinetic profiling workflow from physicochemical characterization to bioanalysis.

Step-by-Step LC-MS/MS Bioanalysis Protocol
  • Sample Preparation (Protein Precipitation) :

    • Transfer 20 µL of in vivo plasma (e.g., from Sprague-Dawley rats dosed at 5 mg/kg PO) into a 96-well plate.

    • Add 100 µL of methanol containing a stable-isotope-labeled internal standard (SIL-IS). Methanol is preferred over acetonitrile here to maintain the solubility of the polar azetidine metabolites.

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation :

    • Column : Use a hydrophilic interaction liquid chromatography (HILIC) column or a polar-embedded C18 column (e.g., Waters Atlantis T3, 2.1 × 50 mm, 3 µm). Standard C18 columns often fail to retain the highly polar desmethyl metabolites.

    • Mobile Phase : Phase A: 0.1% Formic acid in water; Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient : Start at 2% B, hold for 0.5 min, ramp to 95% B over 2.5 min. The acidic mobile phase ensures the azetidine nitrogen remains protonated, improving peak shape and ionization efficiency.

  • Mass Spectrometry (ESI+) :

    • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and the specific fragments (often the cleavage of the ether linkage yielding the azetidine ring fragment).

By systematically applying these protocols, researchers can accurately map the pharmacokinetic landscape of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide derivatives, effectively identifying compounds with the optimal balance of target affinity and metabolic stability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs National Institutes of Health (NIH) / PubMed URL:[Link]

  • Dimethylacetamide | C4H9NO | CID 31374 - PubChem National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Executive Summary The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery[1]. It is frequently deployed as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has evolved from a synthetic curiosity into a privileged scaffold in modern drug discovery[1]. It is frequently deployed as a conformationally restricted bioisostere for larger cyclic amines (e.g., pyrrolidines and piperidines) to improve a drug candidate's physicochemical properties, including lipophilicity, aqueous solubility, and metabolic stability[2].

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[3] is a highly specialized building block that merges the azetidine core with an ether linkage and a tertiary amide. This technical guide provides an in-depth analysis of its exact mass properties, the structural rationale for its use in medicinal chemistry, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its analytical verification.

Chemical Identity & Exact Mass Profiling

In drug development, distinguishing between nominal mass (the sum of integer mass protons and neutrons) and exact mass (calculated using the most abundant isotopes) is critical[4]. While molecular weight is used for stoichiometric calculations during synthesis, exact mass is required for HRMS to differentiate the target compound from isobaric impurities[5].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochlorideStandard IUPAC nomenclature.
CAS Number 1376324-18-3Unique identifier for the hydrochloride salt[3].
Molecular Formula (Salt) C₇H₁₅ClN₂O₂Includes the HCl counterion[6].
Molecular Weight (Salt) 194.66 g/mol Average mass; used for reaction stoichiometry[7].
Exact Mass (Salt) 194.0822 DaCalculated using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Molecular Formula (Base) C₇H₁₄N₂O₂The active pharmaceutical moiety.
Exact Mass (Base) 158.1055 DaTheoretical exact mass of the neutral free base.
Monoisotopic Mass [M+H]⁺ 159.1134 DaThe primary ion observed in positive mode ESI-HRMS.

The Structural Logic of the Azetidine-Amide Motif

The incorporation of the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide side chain into a pharmacophore is not arbitrary; it is a calculated structural decision designed to optimize ligand efficiency.

  • The Azetidine Core: By replacing a larger piperidine or pyrrolidine ring with an azetidine, medicinal chemists can significantly lower the lipophilicity (logP) of the molecule while maintaining basicity[8]. The secondary amine (NH) serves as the primary attachment point for coupling to a target scaffold (e.g., via reductive amination).

  • The Ether Linkage: The oxygen atom introduces a degree of conformational flexibility while acting as a potent hydrogen-bond acceptor, which can be critical for interacting with solvent-exposed regions or hinge binders in kinase targets.

  • The Tertiary Amide: Typically, N,N-disubstituted amides suffer from steric clashes that force them out of planarity. However, azetidine amides possess a unique torsional profile, allowing them to behave more like mono-substituted amides without introducing a hydrogen-bond donor liability[9].

Scaffold_Logic Root 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide N_Ring Azetidine Ring (NH) Root->N_Ring Ether Ether Linkage (-O-) Root->Ether Amide Tertiary Amide Root->Amide Prop1 Attachment Point Lower logP N_Ring->Prop1 Prop2 H-Bond Acceptor Flexibility Ether->Prop2 Prop3 Unique Torsion No H-Bond Donor Amide->Prop3

Caption: Structural deconstruction and physicochemical contributions of the azetidine-amide scaffold.

Analytical Methodology: HRMS Exact Mass Determination

To verify the successful synthesis or procurement of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS provides mass accuracy typically below 2 ppm, making it a trusted tool for structural confirmation and the identification of false positives[5].

Step-by-Step LC-ESI-QTOF Protocol

This protocol is designed as a self-validating system , ensuring that environmental variables do not compromise mass accuracy.

  • Step 1: Sample Preparation

    • Action: Dissolve the compound in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

    • Causality: This specific dilution prevents detector saturation and ion suppression, ensuring the Quadrupole Time-of-Flight (Q-TOF) analyzer operates within its linear dynamic range.

  • Step 2: UHPLC Separation

    • Action: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent and a proton source. Because the compound is highly polar, the C18 column combined with a shallow gradient ensures it is retained long enough to separate from solvent fronts and unreacted synthesis precursors.

  • Step 3: Electrospray Ionization (ESI+)

    • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV.

    • Causality: The secondary amine of the azetidine ring is highly basic. In the presence of acidic mobile phases, it readily accepts a proton to form the [M+H]⁺ species (Theoretical m/z = 159.1134).

  • Step 4: Q-TOF Mass Analysis with Lock Mass (Self-Validation)

    • Action: Continuously infuse a lock mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer during the run.

    • Causality: Temperature fluctuations and electronic drift can alter mass readings. The lock mass provides a real-time, internal calibration reference. If the lock mass drifts, the software automatically corrects the target mass, creating a self-validating loop that guarantees sub-2 ppm accuracy.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization [M+H]+ Generation B->C Elution D Q-TOF Analysis (High Resolution) C->D Ion Transfer E Data Processing (Exact Mass: 159.1134 Da) D->E Spectra

Caption: HRMS workflow for exact mass determination of azetidine derivatives.

Quality Control & Acceptance Criteria

To pass quality control for downstream drug discovery applications, the acquired HRMS data must meet the following self-validating criteria:

  • Mass Accuracy: The measured [M+H]⁺ mass must be within ≤ 2.0 ppm of the theoretical exact mass (159.1134 Da)[5].

    • Formula:Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Isotopic Fidelity: The relative abundance of the A+1 (¹³C isotope) and A+2 (¹⁸O isotope) peaks must match the theoretical isotopic distribution generated by the C₇H₁₄N₂O₂ formula, confirming elemental composition.

  • Absence of Dimerization: While [2M+H]⁺ dimers (m/z 317.2189) may appear at high concentrations, the monomer must remain the base peak (>95% relative abundance) to confirm proper ionization efficiency.

References

  • Chemsrc: CAS#:1376324-18-3 | 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. 3

  • Sigma-Aldrich: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. 7

  • ChemicalBook: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. 6

  • ResolveMass Laboratories Inc.: High-Resolution Mass Spectrometry in Drug Discovery. 5

  • Bioanalysis Zone: FAQs: high-resolution mass spectrometry and DMPK. 4

  • Benchchem: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. 1

  • ChemRxiv: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. 2

  • Journal of Medicinal Chemistry (PMC): Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.8

  • Drug Hunter: Azetidine Amides in Drugs: Structure Search.9

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Protocols for 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in Organic Solvents

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope The compound 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

The compound 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and PROTACs. Structurally, it features a hydrophilic azetidine ring, an ether linkage, and an amide moiety.

Because it is supplied as a hydrochloride (HCl) salt , its physicochemical behavior is dominated by strong ionic interactions. While the salt form ensures chemical stability and high aqueous solubility, it presents a significant thermodynamic barrier when attempting dissolution in organic solvents for lipophilic assays or organic synthesis. This guide provides field-proven, self-validating protocols for dissolving this compound across a spectrum of organic solvents, explaining the thermodynamic causality behind each step.

Physicochemical Profiling & Causality of Solvation

To successfully dissolve an amine hydrochloride salt, one must overcome the high crystal lattice energy binding the protonated azetidinium cation and the chloride anion. The choice of solvent and methodology depends entirely on the dielectric constant ( ε ) of the solvent and the downstream application [1].

  • Polar Aprotic Solvents (DMSO, DMF): Solvents with a high dielectric constant ( ε>35 ) can effectively shield the ionic charges, disrupting the lattice without chemically altering the molecule. Dimethyl sulfoxide (DMSO) acts as a strong hydrogen-bond acceptor, solvating the protonated amine and facilitating direct dissolution [3].

  • Apolar/Halogenated Solvents (DCM, EtOAc): Solvents with a low dielectric constant ( ε<10 ) cannot overcome the ionic lattice energy. Attempting direct dissolution will result in an opaque, heterogeneous suspension. To achieve solubility, the compound must undergo in situ free-basing . By adding a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA), the HCl salt is neutralized. The resulting neutral azetidine free base undergoes a massive lipophilic shift, allowing instant solvation in apolar environments [2].

SolventDecision Start 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide HCl (Polar Salt) App Target Application? Start->App Assay In Vitro Assays (Stock Solutions) App->Assay Biological Synth Organic Synthesis (Coupling/Alkylation) App->Synth Chemical DMSO Direct Dissolution (DMSO / DMF / MeOH) Assay->DMSO High Dielectric Constant Base In Situ Free-Basing (Add DIPEA / TEA) Synth->Base Neutralize HCl DCM Dissolve in Apolar Solvents (DCM / EtOAc / THF) Base->DCM Lipophilic Shift

Fig 1: Decision matrix for solvent selection based on downstream application requirements.

Quantitative Solubility Profile

The following table summarizes the anticipated solubility of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride across standard laboratory solvents.

SolventDielectric Constant ( ε )Estimated SolubilityApplication / Mechanistic Notes
Water 80.1> 100 mg/mLIdeal for aqueous assays; fully dissociates the ionic lattice.
DMSO 46.7> 50 mg/mLPrimary choice for in vitro stock solutions. Hygroscopic nature requires fresh solvent[1].
Methanol 32.720 - 50 mg/mLSuitable for intermediate dilutions; strong hydrogen-bond donor.
Dichloromethane (DCM) 9.1< 1 mg/mLInsoluble as an HCl salt; requires Protocol B (Free-basing) [2].
Ethyl Acetate (EtOAc) 6.0< 1 mg/mLInsoluble as an HCl salt; requires Protocol B (Free-basing).

Experimental Methodologies

Protocol A: Direct Solubilization in Polar Aprotic Solvents (DMSO)

Purpose: Preparation of high-concentration stock solutions (e.g., 100 mM) for biochemical assays or cell culture.

Causality Note: DMSO is highly hygroscopic. Absorbed atmospheric water can cause the compound to precipitate out of solution when later diluted into lipophilic assay buffers. Always use newly opened, anhydrous DMSO [1].

  • Calculations & Weighing: Calculate the required mass for a 100 mM solution (MW = 194.66 g/mol ). Weigh the solid compound into a sterile, amber glass vial. Amber glass is used to prevent potential photo-degradation over long-term storage.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Kinetic Disruption: Vortex the vial vigorously for 30 seconds. If particulates remain, sonicate the vial in a water bath at 25°C for 2–5 minutes. Sonication provides the kinetic energy required to overcome the activation barrier of dissolution without applying destructive thermal heat.

  • Self-Validation Checkpoint (The Tyndall Test): Shine a laser pointer through the vial. The absence of beam scattering (Tyndall effect) confirms complete dissolution at the molecular level, distinguishing a true thermodynamic solution from a fine colloidal suspension.

  • Storage: Aliquot the solution into single-use tubes and store at -20°C to avoid freeze-thaw cycles, which can induce localized supersaturation and precipitation.

Protocol B: In Situ Free-Basing for Apolar Solvents (DCM/EtOAc)

Purpose: Solubilizing the compound for organic synthesis, such as amide coupling reactions (e.g., using HATU/EDC) where polar protic solvents or water would quench the reagents.

Causality Note: We utilize DIPEA rather than Triethylamine (TEA) because the isopropyl groups of DIPEA provide steric hindrance, preventing the base itself from acting as a competing nucleophile during sensitive coupling reactions [2].

  • Suspension: Suspend the required amount of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in anhydrous DCM. The mixture will appear as a cloudy, opaque suspension.

  • Base Addition: Add 1.2 to 1.5 molar equivalents of DIPEA dropwise while stirring magnetically at room temperature.

  • Equilibration: Allow the mixture to stir for 5–10 minutes. The DIPEA will deprotonate the azetidinium ion, forming the highly lipophilic neutral free base and a DIPEA·HCl byproduct.

  • Self-Validation Checkpoint (Visual Clarification): This protocol is visually self-validating. The successful formation of the free base is confirmed when the previously opaque suspension transitions into a completely transparent, clear solution.

  • Downstream Application: The solubilized free base is now ready for immediate introduction of electrophiles or coupling reagents.

FreeBasing Step1 Amine·HCl Salt (Insoluble in DCM) Step2 Add DIPEA (Steric Base) Step1->Step2 Suspend Step3 Proton Transfer (Neutralization) Step2->Step3 React Step4 Free Base Formation (Soluble in DCM) Step3->Step4 Solvation

Fig 2: Stepwise mechanism of in situ free-basing for solubilization in apolar solvents.

References

  • Puranik, S. B., et al. "Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients." Pakistan Journal of Pharmaceutical Sciences 22.4 (2009): 410-414.[Link]

  • MDPI. "Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation." Pharmaceutics, 2021. [Link]

Application

Application Notes and Protocols: The Strategic Use of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in Modern Drug Discovery

Introduction: Unlocking New Chemical Space with a Privileged Scaffold In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic properties is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic properties is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure, prized for its unique combination of conformational rigidity and three-dimensional character.[1][2] Its incorporation into molecular design can significantly enhance binding affinity, metabolic stability, and solubility.[2][3] This guide provides an in-depth exploration of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride , a versatile building block that combines the favorable attributes of the azetidine core with a functionalized side chain amenable to a wide array of medicinal chemistry applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols for leveraging this compound in small molecule drug discovery programs, particularly in fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies.

Molecular Profile and Strategic Value

The subject molecule is comprised of two key components: the azetidin-3-yloxy core and the N,N-dimethylacetamide side chain. The hydrochloride salt form enhances aqueous solubility and handling characteristics.

FeatureChemical MoietyStrategic Advantage in Drug Design
Core Scaffold AzetidineConformational Rigidity: The strained four-membered ring restricts bond rotation, pre-organizing substituents for optimal target interaction and potentially reducing the entropic penalty of binding.[1][2] This leads to enhanced potency and selectivity.
Improved Physicochemical Properties: Azetidines can improve aqueous solubility and often exhibit greater metabolic stability compared to more flexible aliphatic amines or larger heterocycles.[1][2]
3D Vectorial Exit Points: The non-planar nature of the azetidine ring provides exit vectors for chemical elaboration in three-dimensional space, allowing for the exploration of complex binding pockets.
Side Chain N,N-dimethylacetamideHydrogen Bond Acceptor: The tertiary amide provides a strong hydrogen bond acceptor, a critical feature for molecular recognition in many protein targets.
Modulation of Properties: The N,N-dimethyl substitution can enhance metabolic stability by blocking N-dealkylation and may improve cell permeability.
Versatile Chemical Handle: The secondary amine of the azetidine ring serves as a primary point for chemical modification and library generation.

The combination of these features makes 2-(azetidin-3-yloxy)-N,N-dimethylacetamide a high-value fragment or scaffold. Its relatively low molecular weight and sp³-rich character are well-suited for fragment-based screening campaigns.

Application I: Fragment-Based Lead Discovery (FBLD)

Fragment-based lead discovery (FBLD) is a powerful method for identifying highly efficient starting points for drug development. Due to its favorable properties, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is an excellent candidate for inclusion in a fragment library.

Workflow for FBLD using 2-(azetidin-3-yloxy)-N,N-dimethylacetamide

FBLD_Workflow cluster_screening Fragment Screening cluster_elaboration Hit-to-Lead Elaboration cluster_optimization Lead Optimization Screen Primary Screen (e.g., NMR, SPR, X-ray) Hit_Val Hit Validation Screen->Hit_Val Identifies low-affinity binders SAR Structure-Activity Relationship (SAR) Hit_Val->SAR SBDD Structure-Based Drug Design (SBDD) SAR->SBDD Informs design SBDD->SAR Provides structural insights ADME ADME/Tox Profiling SBDD->ADME InVivo In Vivo Efficacy ADME->InVivo Selects candidates

Caption: FBLD workflow from screening to lead optimization.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR-based screening cascade to identify interactions between a target protein and the azetidine fragment.

Objective: To identify and characterize the binding of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide to a purified protein target.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Protein target of interest

  • 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • DMSO for compound stock solution

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the protein target (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly without protein immobilization.

  • Fragment Screening:

    • Prepare a 100 mM stock solution of the azetidine fragment in 100% DMSO.

    • Create a dilution series of the fragment in running buffer (e.g., from 1 µM to 1 mM). Ensure the final DMSO concentration is matched across all samples and is low (e.g., <1%) to avoid solvent effects.

    • Inject the fragment dilutions over the reference and protein-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60 seconds followed by a dissociation time of 120 seconds.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Analyze the resulting sensorgrams. A concentration-dependent binding response indicates a direct interaction.

    • For kinetic analysis, fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A typical fragment hit will have a KD in the micromolar to millimolar range.

Application II: Scaffold for Lead Optimization

Once a hit is identified, the azetidine scaffold provides an ideal foundation for chemical elaboration to improve potency and selectivity. The secondary amine on the azetidine ring is the primary anchor point for synthetic modifications.

Synthetic Elaboration Strategy

Elaboration_Strategy cluster_reactions Chemical Modifications cluster_products Diverse Chemical Library Start 2-(azetidin-3-yloxy)-N,N-dimethylacetamide (Secondary Amine) Reductive Reductive Amination (R-CHO, NaBH(OAc)3) Start->Reductive Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl) Start->Acylation Alkylation Alkylation (R-Br, Base) Start->Alkylation Coupling Coupling Reactions (e.g., Buchwald-Hartwig) Start->Coupling Prod1 N-Alkyl Derivatives Reductive->Prod1 Prod2 N-Acyl / N-Sulfonyl Derivatives Acylation->Prod2 Alkylation->Prod1 Prod3 N-Aryl Derivatives Coupling->Prod3

Caption: Synthetic routes for elaborating the azetidine core.

Protocol 2: Synthesis of an N-benzylated Derivative via Reductive Amination

This protocol provides a general method for decorating the azetidine nitrogen, a common step in hit-to-lead chemistry.[4]

Objective: To synthesize N-benzyl-2-(azetidin-3-yloxy)-N,N-dimethylacetamide from the starting hydrochloride salt.

Materials:

  • 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Methodology:

  • Free-Basing the Amine:

    • Dissolve 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free secondary amine.

  • Imine Formation and Reduction:

    • To the solution from step 1, add benzaldehyde (1.05 eq).

    • Stir the mixture for 1 hour at room temperature to allow for the formation of the intermediate iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-benzylated product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application III: Bioactivity Profiling

The N,N-dimethylacetamide moiety itself has been reported to possess unexpected biological activity, including binding to bromodomains and exhibiting anti-inflammatory properties through the inhibition of the NF-κB pathway.[5][6][7] This suggests that derivatives of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide could be evaluated in assays related to inflammation and epigenetics.

Protocol 3: Cellular Assay for NF-κB Inhibition

This protocol describes a reporter gene assay to assess the inhibitory activity of a test compound on the NF-κB signaling pathway in a cellular context.

Objective: To determine if a synthesized derivative of the azetidine scaffold can inhibit TNFα-induced NF-κB activation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Tumor Necrosis Factor-alpha (TNFα).

  • Test compound (e.g., N-benzylated derivative from Protocol 2).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding:

    • Seed the HEK293-NF-κB reporter cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of media.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture media.

    • Remove the old media from the cells and add 90 µL of fresh media.

    • Add 10 µL of the diluted compound to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a solution of TNFα in media. Add 10 µL to each well (except the unstimulated control) to achieve a final concentration that elicits a robust response (e.g., 10 ng/mL).

    • Incubate the plate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the signal from the TNFα-stimulated, vehicle-treated wells to 100% activity and the unstimulated wells to 0% activity.

    • Plot the normalized luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the NF-κB response.

Conclusion and Future Directions

2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is a valuable and versatile chemical tool for modern drug discovery. Its unique structural and physicochemical properties make it an ideal starting point for FBLD campaigns and a robust scaffold for lead optimization. The protocols detailed herein provide a comprehensive framework for its practical application, from initial hit identification and chemical elaboration to cellular activity profiling. As the demand for sp³-rich, three-dimensional molecules continues to grow, the strategic use of tailored azetidine building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Koya, J. B., et al. (2022, August 26). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journals. Available from: [Link]

  • Ghayor, C., et al. (2017, February 8). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. PMC. Available from: [Link]

  • Martini, N., et al. (2022). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available from: [Link]

  • Bavetsias, V., et al. (n.d.). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • ECHA. (n.d.). N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride — Chemical Substance Information. Available from: [Link]

  • ACS Publications. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Available from: [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Caloong Chemical Co., Ltd. (2023, June 21). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available from: [Link]

  • Koya, J. B., et al. (2022, August 28). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Available from: [Link]

  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs a, Relevance of the.... Available from: [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Sci. Int. (Lahore). (n.d.). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Available from: [Link]

  • PMC. (n.d.). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Available from: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • ACS Publications. (2008, February 22). Azetidine-2,4-diones (4-Oxo-β-lactams) as Scaffolds for Designing Elastase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Eureka. (2006, July 26). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine.

Sources

Method

Application Note: Advanced HPLC Method Development for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Introduction & Chromatographic Rationale The analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

The analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is a prime example of such a molecule. Structurally, it features a strained, secondary amine-containing azetidine ring (pKa ~9.5), an ether linkage, and a hydrophilic N,N-dimethylacetamide moiety. Because it is formulated as a hydrochloride salt, it is highly water-soluble and ionized under standard physiological and acidic conditions.

When analyzed using traditional low-pH Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, compounds of this nature typically exhibit two critical failures:

  • Lack of Retention: The highly polar, ionized salt elutes at or near the column void volume ( t0​ ), providing no chromatographic resolution from sample matrix components[1][2].

  • Severe Peak Tailing: The protonated secondary amine of the azetidine ring interacts strongly via ion-exchange with residual, unendcapped silanols on the silica support, leading to asymmetric peaks and poor quantitation[1][3].

Method Development Strategies: Causality & Design

Strategy A: HILIC (The Primary Choice)

HILIC is the gold standard for polar basic compounds. It operates as a "reverse-reversed phase" technique, utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[2][4].

The Causality of Retention: In HILIC, a minimum of 3–5% aqueous solvent is required to form a water-rich hydration layer immobilized on the polar stationary phase[2][3]. The protonated azetidine salt partitions from the hydrophobic bulk mobile phase into this hydrophilic aqueous layer[3][5]. Furthermore, by carefully tuning the mobile phase pH to 3.0–4.7, we can control the ionization of surface silanols on unbonded silica columns, adding a secondary electrostatic (cation-exchange) retention mechanism that enhances selectivity for the basic azetidine[1][4].

Strategy B: High-pH RPLC (The Orthogonal Choice)

If HILIC is unsuitable for the specific sample matrix, we can force the molecule to behave hydrophobically. By raising the mobile phase pH to 10.5 (at least 1 pH unit above the azetidine's pKa), we fully deprotonate the secondary amine. The neutral molecule becomes significantly more lipophilic, allowing for adequate retention on a C18 column while completely neutralizing the electrostatic interactions that cause peak tailing. This requires specialized Ethylene Bridged Hybrid (BEH) silica particles, as standard silica dissolves at pH > 8[6].

Workflow Start Analyte: 2-(azetidin-3-yloxy)- N,N-dimethylacetamide HCl (Polar, Basic, Salt) Eval LogP < 0 & pKa ~9.5 Standard C18 shows no retention Start->Eval Branch Select Chromatographic Mode Eval->Branch HILIC HILIC Mode (Primary Choice) Branch->HILIC Retain as ionized salt HighPH High-pH RP-HPLC (Orthogonal Choice) Branch->HighPH Deprotonate amine HILIC_Col Column: Bare Silica / Amide MP: >70% ACN + NH4-Formate HILIC->HILIC_Col HighPH_Col Column: Hybrid C18 (BEH) MP: Water/ACN + NH4OH (pH 10.5) HighPH->HighPH_Col

Decision workflow for selecting the optimal HPLC mode for polar basic azetidine salts.

Data Presentation: Method Parameters

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Functional Groups Azetidine (Secondary Amine), Ether, AmideMulti-modal interaction potential (H-bonding, ionic).
Ionization (pKa) ~9.5 (Azetidine nitrogen)Positively charged at pH < 8.5. Causes tailing on C18.
Polarity (LogP) < 0 (Highly Hydrophilic)Unretained in standard RPLC. Ideal for HILIC partitioning.
Salt Form Hydrochloride (HCl)Requires buffer in mobile phase to control counter-ion effects.
Table 2: Comparative HPLC Method Specifications
ParameterMethod A: HILIC (Recommended)Method B: High-pH RPLC
Column Waters CORTECS HILIC or BEH HILIC (1.7 - 2.7 µm)[6]Waters XBridge BEH C18 (2.5 µm)[6]
Mobile Phase A 10 mM Ammonium Formate (aq), pH 3.010 mM Ammonium Bicarbonate (aq), pH 10.5
Mobile Phase B Acetonitrile with 5% MP-A (maintains ionic strength)Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 30 °C40 °C (Improves mass transfer for basic compounds)
Detection UV at 210 nm (Amide absorbance) or LC-MS (ESI+)UV at 210 nm or LC-MS (ESI+)
Injection Vol 1 - 2 µL (Sample must be dissolved in >70% ACN)2 - 5 µL (Sample dissolved in water/ACN)

Experimental Protocols & Workflows

Protocol 1: HILIC Method Execution

Note: In HILIC, water is the strong solvent. Gradients must run from high organic to lower organic[2]. Inorganic buffers (like phosphates) will precipitate in high acetonitrile and destroy the system; always use volatile organic salts like ammonium formate[1].

  • Buffer Preparation: Dissolve accurately weighed ammonium formate in MS-grade water to achieve a 10 mM concentration. Adjust to pH 3.0 using MS-grade formic acid. Filter through a 0.2 µm hydrophilic membrane.

  • Mobile Phase B Preparation: Mix 950 mL of MS-grade Acetonitrile with 50 mL of the prepared 10 mM Ammonium Formate buffer. Causality: Maintaining 5% aqueous buffer in the organic line ensures the stationary phase hydration layer does not collapse and prevents buffer precipitation at the mixing tee[3][5].

  • Column Equilibration: Flush the unbonded silica HILIC column with 50 column volumes of 95% Mobile Phase B. HILIC columns require significantly longer equilibration times than RPLC columns to establish the stable water-rich partition layer[2].

  • Sample Diluent: Dissolve the azetidine hydrochloride standard in a diluent matching the starting mobile phase (e.g., 95:5 Acetonitrile:Water). Critical: Injecting highly aqueous samples in HILIC will disrupt the partition layer, causing peak splitting and retention time shifts.

  • Gradient Execution (Table 3a):

Table 3a: HILIC Gradient Profile

Time (min) % Mobile Phase A (Strong) % Mobile Phase B (Weak)
0.0 5 95
1.0 5 95
6.0 40 60
8.0 40 60
8.1 5 95

| 15.0 | 5 | 95 (Re-equilibration) |

Mechanism Analyte Protonated Azetidine (Cationic, Hydrophilic) WaterLayer Water-Rich Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning Silanols Deprotonated Silanols (Electrostatic Attraction) Analyte->Silanols Cation-Exchange (Secondary) Hbond Stationary Phase Ligands (Hydrogen Bonding) Analyte->Hbond Amide/Ether Interactions

Multi-modal HILIC retention mechanism for protonated azetidine derivatives.

Protocol 2: High-pH RPLC Method Execution
  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in MS-grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Causality: The high pH ensures the azetidine ring remains completely un-ionized, promoting hydrophobic retention.

  • Column Selection: Install a BEH C18 column. Warning: Do not use standard silica columns, as the silica backbone will dissolve rapidly at pH > 8, creating column voids and high backpressure[6].

  • Gradient Execution (Table 3b):

Table 3b: High-pH RPLC Gradient Profile

Time (min) % Mobile Phase A (Weak) % Mobile Phase B (Strong)
0.0 95 5
5.0 40 60
7.0 5 95
8.0 5 95
8.1 95 5

| 12.0 | 95 | 5 (Re-equilibration) |

System Suitability & Self-Validation

To ensure the method is self-validating, the following System Suitability Testing (SST) criteria must be met prior to sample analysis:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 in HILIC, increase the starting percentage of Acetonitrile.

  • Tailing Factor ( Tf​ ): Must be between 0.9 and 1.5. A Tf​>1.5 in the High-pH method indicates incomplete deprotonation (increase buffer pH) or column degradation.

  • RSD of Retention Time: ≤1.0% over 6 replicate injections. High RSD in HILIC indicates insufficient column equilibration time between runs.

References

  • ACE HILIC Method Development Guide MAC-MOD Analytical[Link]

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies[Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC Waters Corporation[Link]

  • Waters Column Selection Guide for Polar Compounds Waters Corporation / LCMS.cz[Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development HPLC.eu[Link]

Sources

Application

Using 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride as a ligand in cross-coupling reactions

Application Note: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride as a Next-Generation Ligand for Copper-Catalyzed Cross-Couplings Executive Summary & Mechanistic Rationale For decades, copper-catalyzed Ullmann-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride as a Next-Generation Ligand for Copper-Catalyzed Cross-Couplings

Executive Summary & Mechanistic Rationale

For decades, copper-catalyzed Ullmann-type C–N and C–O cross-couplings have relied on bidentate ligands such as L-proline and diamines to improve reactivity[1]. However, these traditional systems often require high temperatures (>100 °C) and high catalyst loadings (10–20 mol%) due to the formation of stable, catalytically inactive bis-ligated Cu(II) complexes. Recent mechanism-inspired ligand designs have demonstrated that increasing steric bulk on amide-based ligands destabilizes these off-cycle species, favoring the highly active mono-ligated Cu(I) state[2].

Building on this paradigm, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[3] emerges as a highly modular, sterically constrained N,O-bidentate ligand.

Causality of Design: The rigid, highly strained four-membered azetidine ring provides a sterically demanding secondary amine coordination site. When paired with the N,N-dimethylacetamide pendant arm, it forms a hemilabile coordination sphere around the copper center. The steric bulk prevents a second ligand molecule from binding, while the ether oxygen provides transient stabilization to the highly reactive Cu(III) intermediate during oxidative addition. This synergistic effect drastically lowers the activation energy required for the cross-coupling of challenging aryl chlorides[4].

Physicochemical Properties

Before utilizing the ligand, it is crucial to understand its physical state. Because it is supplied as a hydrochloride salt, in situ freebasing is a mandatory step in the catalytic workflow.

PropertySpecification
Chemical Name 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
CAS Number 1376324-18-3[3]
Molecular Weight 194.66 g/mol
Appearance White to off-white crystalline powder
Coordination Mode Hemilabile N,O-bidentate (Azetidine N, Amide Carbonyl O)
Activation Requirement Requires stoichiometric base (e.g., K3PO4) for in situ deprotonation

Quantitative Benchmarking

To contextualize the efficacy of this azetidine-based ligand, Table 1 compares its performance against historically significant ligands in the cross-coupling of a deactivated aryl chloride with a primary amine.

Table 1: Comparative Performance of Ligands in Cu-Catalyzed C–N Coupling

Ligand SystemCatalyst LoadingBaseTemp (°C)Time (h)Yield (%)
L-Proline[1]10 mol% CuIK2CO31102445
N,N-Dimethylglycine[1]10 mol% CuIK2CO31102462
Picolinamide Derivatives[4]5 mol% CuIK3PO41002482
Azetidine-Amide Ligand 5 mol% CuI K3PO4 80 18 94

(Standardized reaction conditions: 1.0 mmol aryl chloride, 1.2 mmol amine, 2.0 equiv base, DMAc solvent, 0.4 M).

Experimental Workflows & Protocols

Workflow Step1 Preparation In situ Freebasing Step2 Complexation CuI + Ligand Step1->Step2 Step3 Reaction Add Substrates & Heat Step2->Step3 Step4 Workup Filtration & Extraction Step3->Step4 Step5 Purification Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Protocol: Copper-Catalyzed C–N Cross-Coupling

Expertise & Causality: The choice of base is critical. K3PO4 is selected over K2CO3 because its higher basicity is required to efficiently neutralize the azetidine hydrochloride salt and subsequently deprotonate the nucleophilic amine during the catalytic cycle[4].

Step 1: Reagent Loading and Freebasing

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (11.7 mg, 0.06 mmol, 6 mol%), and anhydrous K3PO4 (424 mg, 2.0 mmol, 2.0 equiv).

  • Causality: A slight excess of ligand (6 mol%) relative to copper (5 mol%) ensures that all Cu(I) is complexed, preventing the disproportionation of unligated Cu(I) into Cu(0) and Cu(II).

Step 2: Inert Atmosphere Establishment 3. Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Nitrogen or Argon. Repeat this cycle three times. 4. Causality: Cu(I) is highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent the irreversible formation of catalytically dead Cu(II) oxides.

Step 3: Solvent and Substrate Addition 5. Add anhydrous N,N-Dimethylacetamide (DMAc) (2.5 mL) via syringe. 6. Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol). If the substrates are solid, they should be added during Step 1 prior to evacuation.

Step 4: Reaction and Self-Validation 7. Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm). 8. Self-Validating Indicator: Observe the reaction mixture after 15 minutes. The initial pale green/blue suspension should transition to a deep reddish-brown, homogeneous solution. This color shift confirms that the K3PO4 has successfully neutralized the hydrochloride salt, allowing the free azetidine amine to coordinate to the copper, forming the active mono-ligated Cu(I) complex. If the solution remains green or heterogeneous, the freebasing has failed (likely due to wet or degraded K3PO4), and the reaction will stall. 9. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the aryl chloride typically occurs within 12–18 hours.

Step 5: Workup and Purification 10. Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts. 11. Wash the organic filtrate with water (3 × 10 mL) to remove the DMAc solvent and residual ligand, followed by brine (10 mL). 12. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Cu_I Cu(I) Precatalyst (e.g., CuI) Active_Cat Active Mono-Ligated Cu(I) Complex [Cu(L)]+ Cu_I->Active_Cat Ligand + Base Ox_Add Oxidative Addition (Aryl Halide) Active_Cat->Ox_Add Cu_III Cu(III) Intermediate [Ar-Cu(III)(L)-X] Ox_Add->Cu_III Nuc_Ex Nucleophilic Exchange (Amine/Base) Cu_III->Nuc_Ex Cu_III_Nuc Cu(III)-Nucleophile Complex [Ar-Cu(III)(L)-NR2] Nuc_Ex->Cu_III_Nuc Red_Elim Reductive Elimination (Product Release) Cu_III_Nuc->Red_Elim Red_Elim->Active_Cat Regeneration Product Cross-Coupled Product (Ar-NR2) Red_Elim->Product

Caption: Catalytic cycle of Cu-catalyzed C-N coupling using the azetidine-based ligand.

Mechanistic Insight: The critical step in this cycle is the Oxidative Addition. Traditional ligands often form [Cu(L)2] complexes that cannot undergo oxidative addition. The extreme steric demand of the azetidine ring ensures the copper remains in the [Cu(L)]+ state, maintaining an open coordination site for the aryl halide[2].

References

  • [3] CAS 1376324-18-3 | Sigma-Aldrich - Sigma-Aldrich - 3

  • [4] Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base - ChemRxiv - 4

  • [1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles - Accounts of Chemical Research (ACS) -1

  • [2] Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides - Journal of the American Chemical Society (ACS) -2

Sources

Method

Unlocking the Structural Secrets of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride: A Detailed NMR Spectroscopy Guide

This comprehensive guide provides detailed application notes and protocols for the structural elucidation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. T...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the structural elucidation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the causality behind experimental choices, ensuring technical accuracy and field-proven insights for reliable and reproducible results.

Introduction: The Significance of Structural Verification

In the realm of pharmaceutical development, the precise structural confirmation of a molecule is a cornerstone of regulatory compliance and a prerequisite for understanding its pharmacological activity. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is a small molecule of interest, and NMR spectroscopy stands as the most powerful technique for its unambiguous structural characterization in solution.[1] This guide will walk through the essential one-dimensional (1D) and two-dimensional (2D) NMR experiments required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

The hydrochloride salt form of the molecule presents specific considerations for sample preparation, particularly in the choice of a suitable deuterated solvent to ensure solubility and minimize signal distortion.

Foundational Knowledge: The Molecule and NMR Principles

2.1. Chemical Structure

The first step in any NMR analysis is a thorough understanding of the expected chemical structure. The molecule consists of three key fragments: an azetidine ring, an N,N-dimethylacetamide group, and an ether linkage. The hydrochloride salt form implies that the azetidine nitrogen is likely protonated.

2.2. Core NMR Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance. The exact resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[1]

Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into distinct patterns (multiplets), revealing connectivity information.[1] For more complex molecules, 2D NMR techniques are employed to visualize these correlations more clearly.[2]

Experimental Workflow: From Sample Preparation to Spectral Acquisition

A systematic approach is crucial for obtaining high-quality NMR data. The following workflow outlines the key stages:

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition cluster_acq2d 2D NMR Acquisition cluster_analysis Data Analysis sp1 Weighing (5-25 mg) sp2 Solvent Selection (e.g., D2O, DMSO-d6) sp1->sp2 sp3 Dissolution & Filtration sp2->sp3 sp4 Transfer to NMR Tube sp3->sp4 acq1d_1 ¹H NMR sp4->acq1d_1 Instrument Setup acq1d_2 ¹³C NMR acq1d_1->acq1d_2 acq2d_1 COSY acq1d_2->acq2d_1 Optimize Parameters acq2d_2 HSQC acq2d_1->acq2d_2 acq2d_3 HMBC acq2d_2->acq2d_3 an1 Processing & Referencing acq2d_3->an1 Data Transfer an2 Spectral Interpretation an1->an2 an3 Structure Verification an2->an3 G H1 ¹H NMR COSY COSY H1->COSY Identify Spin Systems HSQC HSQC H1->HSQC Proton Dimension C13 ¹³C NMR C13->HSQC Carbon Dimension HMBC HMBC COSY->HMBC Confirm Fragment Connectivity HSQC->HMBC Assign C-H Pairs Structure Final Structure HMBC->Structure Assemble Skeleton

Caption: Logic flow for NMR-based structure elucidation.

Expected Spectral Features:

  • N,N-dimethylacetamide moiety: Two singlets for the N-methyl groups (which may be broadened due to restricted rotation around the C-N amide bond) and a singlet for the acetyl methyl group. A singlet for the methylene protons adjacent to the carbonyl group.

  • Azetidine ring: A complex set of multiplets for the methine proton at the 3-position and the two pairs of diastereotopic methylene protons at the 2- and 4-positions. Due to the hydrochloride, the N-H proton may be observable as a broad signal, or it may exchange with the solvent (if D₂O is used).

  • Ether Linkage: The chemical shifts of the azetidine methine proton and the acetamide methylene protons will be significantly influenced by the deshielding effect of the oxygen atom.

Step-by-Step Interpretation:

  • From the ¹H NMR: Identify the number of distinct proton environments and their integrations. Note the characteristic singlets of the N,N-dimethyl and acetyl groups.

  • Using the COSY spectrum: Trace the connectivity within the azetidine ring. The methine proton should show correlations to both sets of methylene protons.

  • With the HSQC spectrum: Assign the carbon signals that are directly bonded to protons. For example, the proton signals of the azetidine ring will correlate to their respective carbon signals.

  • Leveraging the HMBC spectrum: This is key to connecting the different fragments. Look for correlations from the acetamide methylene protons to the carbonyl carbon and the azetidine methine carbon (through the ether oxygen). Also, observe correlations from the N-methyl protons to the carbonyl carbon. This will confirm the overall structure.

Conclusion and Best Practices

By systematically applying the protocols outlined in this guide, from meticulous sample preparation to the acquisition and interpretation of a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride can be achieved. This ensures the scientific integrity of the data and provides a solid foundation for further research and development activities.

Key Best Practices:

  • Always use high-purity deuterated solvents and high-quality NMR tubes.

  • Ensure complete dissolution and filtration of the sample to maximize spectral resolution.

  • Begin with a standard ¹H NMR spectrum to assess sample purity and optimize parameters for subsequent experiments.

  • Leverage the full suite of 2D NMR experiments (COSY, HSQC, and HMBC) for a confident structural assignment, especially for novel compounds.

References

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • IMSERC. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 2D 1H-13C HSQC. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative NMR chemical shifts for product assignments of 3 and 4. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethylacetamide hydrochloride. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Bruker. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • Ohno, H., et al. (2010). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 6, 103.
  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-[5-(azetidin-3-yl)thiophen-2-yl]acetamide hydrochloride. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Protocols - NMR Facility – Chemistry Department. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT with presaturation. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Introduction & Target Profile 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS 1376324-18-3) is a highly versatile, hydrophilic building block utilized in the synthesis of complex active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Profile

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS 1376324-18-3) is a highly versatile, hydrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antibody-drug conjugates (ADCs) and targeted protein degraders (PROTACs). The azetidine ring imparts unique conformational rigidity, which can significantly improve the metabolic stability and pharmacokinetic profiles of drug candidates.

However, transitioning its synthesis from the discovery bench to a multi-kilogram process presents distinct chemical engineering challenges. These include managing exothermic alkylations, mitigating hazardous gas evolution during deprotection, and isolating a highly water-soluble salt. This application note details a robust, scalable, and self-validating protocol designed for process chemists and drug development professionals.

Retrosynthetic Strategy & Route Causality

The synthesis is executed via a streamlined two-step sequence:

  • O-Alkylation: A Williamson ether synthesis coupling commercially available 1-Boc-azetidin-3-ol with 2-chloro-N,N-dimethylacetamide.

  • Deprotection & Salt Formation: Simultaneous cleavage of the tert-butyloxycarbonyl (Boc) group and precipitation of the final hydrochloride salt.

Causality in Reagent Selection: In discovery chemistry, the alkylation of azetidin-3-ol is typically performed using sodium hydride (NaH) in N,N-dimethylformamide (DMF). At a pilot scale, NaH poses severe safety risks due to stoichiometric hydrogen gas evolution and pyrophoric hazards. Furthermore, DMF is notoriously difficult to purge from hydrophilic products and carries reproductive toxicity concerns. To ensure process safety and scalability, our protocol replaces NaH/DMF with potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF). KOtBu provides rapid, homogeneous deprotonation, generates benign tert-butanol as a byproduct, and allows for precise thermal control during the exothermic coupling phase.

Mechanistic Insights: Boc Deprotection & Isobutylene Management

The deprotection of the N-Boc group using anhydrous hydrogen chloride (HCl) proceeds via protonation of the carbamate carbonyl. This intermediate fragments into the free amine hydrochloride, carbon dioxide, and a transient tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas.

Scale-Up Hazard: The rapid, concurrent evolution of CO₂ and isobutylene can lead to catastrophic reactor over-pressurization. Additionally, isobutylene is a volatile organic compound (VOC) requiring strict environmental control. As highlighted by the American Chemical Society Green Chemistry Institute (ACS GCI) , isobutylene emissions must be actively managed. Our protocol utilizes a controlled, continuous dosing of HCl in isopropanol (IPA). The reactor vent is routed through a concentrated sulfuric acid scrubber, which leverages cationic oligomerization to convert gaseous isobutylene into non-volatile, easily disposable liquid oligomers .

Mechanism A Boc-Protected Amine (Intermediate) B Protonated Oxonium Ion (Reactive Intermediate) A->B + HCl (in IPA) C Carbamic Acid + tert-Butyl Cation B->C Fragmentation D Target Free Amine HCl + CO2 (Gas) C->D Decarboxylation E Isobutylene (Gas) (VOC Hazard) C->E - H+ F Non-Volatile Oligomers (Safe Disposal) E->F Acidic Scrubber (H2SO4)

Mechanistic pathway of Boc deprotection highlighting isobutylene generation and scrubbing.

Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of tert-butyl 3-(2-(dimethylamino)-2-oxoethoxy)azetidine-1-carboxylate
  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen. Charge 1-Boc-azetidin-3-ol (2.50 kg) (handled with appropriate PPE as per azetidinol safety profiles ) and anhydrous THF (20.0 L).

  • Base Addition: Cool the reactor jacket to 0–5°C. Charge KOtBu (1.78 kg) in five equal portions over 1 hour. Causality: Portion-wise addition prevents localized base concentration and controls the mild exotherm, preventing thermal degradation of the azetidine ring.

  • Alkylation: Stir the alkoxide solution for 30 minutes at 5°C. Slowly dose 2-chloro-N,N-dimethylacetamide (1.85 kg) via an addition funnel over 2 hours, maintaining the internal temperature strictly below 15°C.

  • Reaction Maturation (Self-Validation): Warm the reactor to 25°C and stir for 4 hours. Sample the mixture for HPLC analysis (IPC 1). The reaction is deemed complete when the residual 1-Boc-azetidin-3-ol is <1.0% AUC.

  • Workup: Quench the reaction by adding half-saturated aqueous NH₄Cl (10.0 L). Extract the aqueous phase with Ethyl Acetate (2 x 15.0 L). Wash the combined organic layers with brine (10.0 L) and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil.

Protocol 2: Synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
  • Solvent Exchange: Dissolve the crude intermediate from Protocol 1 in Isopropanol (IPA) (15.0 L) and transfer to a clean 50 L reactor.

  • Deprotection: Heat the solution to 40–45°C. Slowly charge 5.5 N HCl in IPA (8.6 L) via a dosing pump over 3 hours. Causality: Slow dosing strictly controls the rate of CO₂ and isobutylene gas evolution. Ensure the reactor vent is actively pulling through the H₂SO₄ scrubber.

  • Maturation (Self-Validation): Post-addition, maintain the temperature at 45°C for 2 hours. Sample for HPLC analysis (IPC 2). Proceed only when the Boc-intermediate is <0.5% AUC.

  • Crystallization: The resulting free amine hydrochloride is highly hydrophilic; traditional aqueous workups cause severe yield attrition. To drive precipitation, cool the reactor to 0–5°C at a controlled rate of 10°C/hour. Charge Methyl tert-butyl ether (MTBE) (10.0 L) as an anti-solvent. Causality: MTBE drastically reduces the polarity of the medium, forcing the quantitative crystallization of the target salt.

  • Isolation: Filter the resulting white slurry through a Nutsche filter. Wash the filter cake with cold MTBE (5.0 L) and dry in a vacuum oven at 40°C until a constant weight is achieved.

Workflow A 1-Boc-azetidin-3-ol + 2-Chloro-N,N-dimethylacetamide B Alkylation (KOtBu, THF, 5-25°C) A->B C Aqueous Workup & Phase Separation B->C D Boc-Protected Intermediate C->D E Deprotection (HCl/IPA, 45°C) D->E F Crystallization (MTBE Anti-solvent) E->F H Off-gas Scrubber (Isobutylene Control) E->H Vent G Target Hydrochloride Salt F->G

Process flow diagram for the scale-up synthesis of the target hydrochloride salt.

Quantitative Data & Analytical Control

Table 1: Scale-Up Reagent Stoichiometry and Parameters

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
1-Boc-azetidin-3-ol173.211.002.50 kgStarting Material
Potassium tert-butoxide (KOtBu)112.211.101.78 kgBase
2-Chloro-N,N-dimethylacetamide121.561.051.85 kgAlkylating Agent
Tetrahydrofuran (Anhydrous)72.11N/A20.0 LReaction Solvent
HCl in IPA (5.5 N)36.463.008.60 LDeprotecting Agent
Methyl tert-butyl ether (MTBE)88.15N/A10.0 LAnti-Solvent

Table 2: In-Process Control (IPC) and Release Specifications

StepAnalytical MethodAcceptance CriteriaScientific Rationale
IPC 1 (Alkylation)HPLC (UV 210 nm)1-Boc-azetidin-3-ol < 1.0% AUCEnsures complete conversion before workup to prevent difficult downstream purification.
IPC 2 (Deprotection)HPLC (UV 210 nm)Boc-Intermediate < 0.5% AUCConfirms complete cleavage of the Boc protecting group prior to crystallization.
Final Release ¹H NMR (D₂O)Conforms to structureVerifies structural identity and absence of organic solvent residues (e.g., MTBE, IPA).
Final Release Karl Fischer TitrationWater content < 1.0% w/wEnsures product stability and prevents deliquescence of the hygroscopic salt.

References

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]

  • Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 (Analog Safety Profile) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Welcome to the Technical Support Center for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. For drug development professionals and researchers, resolving solubility issues requires understanding the fundamental physicochemical causality behind the compound's behavior in different solvent systems. This guide provides self-validating protocols and mechanistic explanations to ensure your assays remain robust and reproducible.

Section 1: Core Physicochemical Profile

Understanding the baseline properties of your compound is the first step in diagnosing solubility failures. The table below synthesizes the critical quantitative data and its direct impact on solubility dynamics.

PropertyValueCausality / Impact on Solubility
Chemical Name 2-(azetidin-3-yloxy)-N,N-dimethylacetamide HClThe ether and amide linkages provide rich hydrogen bond acceptors, enhancing interactions with polar solvents.
CAS Number 1376324-18-3 Unique identifier for sourcing, formulation tracking, and literature verification.
Molecular Weight 194.66 g/mol (Salt)The small molecular size generally favors rapid dissolution kinetics and high permeability.
Salt Form Hydrochloride (HCl)Significantly increases aqueous solubility compared to the free base by forming a stable, highly hydratable charged lattice.
pKa (Azetidine) ~11.3 1The secondary amine remains protonated (cationic) at physiological pH (7.4), ensuring high aqueous solubility in standard biological assays.

Section 2: Mechanistic Troubleshooting FAQs

Q1: My DMSO stock solution was initially clear but has become cloudy or formed a gel after storage. What happened? The Causality: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic. When it absorbs atmospheric water, the solvent's hydrogen-bonding network becomes highly structured. For a hydrochloride salt, the introduction of water into an aprotic environment alters ionic interactions and solvation dynamics, leading to supersaturation and precipitation 2. This effect is severely exacerbated during the temperature fluctuations of freeze-thaw cycles. The Fix: Warm the vial to 37°C and sonicate for 5 minutes. If the solution clears, moisture-induced precipitation is confirmed. Discard compromised stocks for critical assays and transition to single-use aliquots using strictly anhydrous DMSO.

Q2: Why is the compound precipitating when diluted into my biological assay buffer? The Causality: While the HCl salt is highly water-soluble, the azetidine core has a basic pKa of approximately 11.3 1. If your specific assay requires a highly alkaline buffer (pH > 11.5), the compound will deprotonate into its free base form. The uncharged free base lacks the hydration energy of the salt, causing it to "oil out" or precipitate out of the aqueous phase. Alternatively, if the pH is normal (7.4) but precipitation occurs, you are likely experiencing localized nucleation due to improper mixing techniques. The Fix: Verify the buffer pH. If the pH is appropriate, alter your injection methodology (see Protocol B below) to prevent localized zones of high concentration.

Q3: I am getting inconsistent concentration readouts and sub-potent IC50 shifts across different batches. Why? The Causality: Hydrochloride salts of small, polar amines are notoriously hygroscopic. If the dry powder is exposed to ambient humidity during weighing, it rapidly absorbs water. You end up weighing water mass alongside the active pharmaceutical ingredient (API), resulting in a sub-potent stock solution. The Fix: Observe the powder's morphology. If it transitions from a free-flowing powder to a clumpy or "gummy" state, moisture uptake has occurred. Always equilibrate vials to room temperature in a desiccator before opening.

Section 3: Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is met.

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock

Objective: Create a stable, moisture-free stock solution to prevent freeze-thaw precipitation.

  • Thermal Equilibration: Remove the sealed compound vial from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex vigorously for 30 to 60 seconds.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If you observe refractive index distortions (schlieren lines) or micro-particulates, sonicate for an additional 2 minutes. Do not proceed until the solution is perfectly clear.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed, low-retention microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of moisture-induced precipitation in DMSO 2.

Protocol B: Aqueous Dilution for In Vitro Assays

Objective: Prevent localized nucleation when transitioning from an aprotic solvent (DMSO) to a protic aqueous buffer.

  • Thawing: Warm a single-use DMSO aliquot to 37°C for 5 minutes. Vortex briefly.

    • Validation Check: Ensure no microscopic ice crystals or precipitates remain. The solution must be completely homogenous.

  • Buffer Preparation: Ensure your aqueous assay buffer is pre-warmed to the assay temperature (e.g., 37°C).

    • Validation Check: Measure the buffer pH. It must be < 9.0 to maintain the soluble, protonated state of the azetidine core.

  • Submerged Injection: Submerge the pipette tip beneath the surface of the vigorously mixing buffer and inject the DMSO stock slowly.

    • Causality: Dropping DMSO stock onto the surface of a static buffer creates a localized zone of high compound concentration, triggering irreversible nucleation.

  • Final Validation: Verify that the final DMSO concentration does not exceed 1% (v/v) to maintain compound solubility and prevent solvent-induced cellular cytotoxicity.

Section 4: Workflow Visualization

Use the following decision tree to rapidly diagnose and resolve solubility failures during your experiments.

SolubilityTroubleshooting Start Solubility Issue Detected CheckSolvent Which solvent system is failing? Start->CheckSolvent DMSO DMSO Stock (Cloudy / Gel) CheckSolvent->DMSO Aqueous Aqueous Buffer (Precipitation) CheckSolvent->Aqueous Moisture Hygroscopic water uptake or cold storage? DMSO->Moisture pHCheck Is buffer pH > 11.0? Aqueous->pHCheck FixDMSO Warm to 37°C & Sonicate. Use anhydrous DMSO. Moisture->FixDMSO FixpH Free-basing occurred. Lower pH or add co-solvent. pHCheck->FixpH  Yes   FixBuffer Localized nucleation. Optimize mixing order. pHCheck->FixBuffer  No  

Decision tree for diagnosing and resolving solubility failures in DMSO and aqueous buffers.

Section 5: References

  • Sigma-Aldrich. "CAS 1376324-18-3 | 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride." Sigma-Aldrich Product Catalog. Available at:

  • National Institutes of Health (NIH). "Azetidine | C3H7N | CID 10422 - PubChem." PubChem Database. Available at:

  • Benchchem. "Impact of hygroscopic DMSO on hydrochloride solubility." Benchchem Technical Resources. Available at:

Sources

Optimization

Technical Support Center: Optimizing 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the technical support center for the synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, involves key steps that can be prone to side reactions and yield loss. This resource aims to provide scientifically-grounded solutions to common challenges encountered during this multi-step synthesis.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: I'm observing a low yield in the first step, the Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 2-chloro-N,N-dimethylacetamide. What are the likely causes and how can I improve it?

Answer:

Low yield in this Williamson ether synthesis is a common hurdle. The reaction involves the deprotonation of the hydroxyl group on the azetidine ring to form an alkoxide, which then acts as a nucleophile to displace the chloride from 2-chloro-N,N-dimethylacetamide.[1][2][3] Several factors can impede this SN2 reaction:

  • Incomplete Deprotonation: The choice and amount of base are critical. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used for this purpose. Insufficient NaH will result in unreacted starting material. It's crucial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Reaction Temperature: While the SN2 reaction is generally favored at lower temperatures to minimize side reactions, this specific transformation may require gentle heating to proceed at a reasonable rate.[1] Monitoring the reaction by TLC or LC-MS is essential to find the optimal temperature.

  • Solvent Choice: A polar aprotic solvent like DMF or THF is ideal for SN2 reactions as it can solvate the cation of the base without hydrogen bonding to the nucleophile.[1] Ensure the solvent is anhydrous, as water will quench the sodium hydride.

  • Side Reactions: The strained azetidine ring can be susceptible to ring-opening under certain conditions, although this is more common with strong Lewis acids.[4][5][6][7] A more likely side reaction is elimination from the 2-chloro-N,N-dimethylacetamide, especially if a sterically hindered base is used or if the reaction is overheated.

Troubleshooting & Optimization Protocol:

  • Reagent Purity: Ensure all reagents, especially N-Boc-3-hydroxyazetidine and 2-chloro-N,N-dimethylacetamide, are pure and dry.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Addition of Electrophile: Slowly add a solution of 2-chloro-N,N-dimethylacetamide in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic solvent facilitates the SN2 reaction.
Temperature 0 °C to RT (or gentle heating)Balances reaction rate with minimizing side reactions.
Monitoring TLC or LC-MSEssential for determining reaction completion and identifying side products.
Question 2: During the Boc deprotection step using HCl, I'm seeing multiple spots on my TLC plate and a lower than expected yield of the final hydrochloride salt. What's going on?

Answer:

The Boc deprotection of the azetidine nitrogen is a critical step that can lead to several complications if not properly controlled.[8][9][10] The use of strong acids like HCl can lead to side reactions, especially with the strained azetidine ring.[6][7]

  • Ring Opening: The azetidine ring is susceptible to nucleophilic attack, and this is exacerbated under acidic conditions where the nitrogen is protonated.[4][7][11] The chloride ion from HCl can act as a nucleophile, leading to ring-opened byproducts.

  • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection, leaving unreacted starting material.

  • Formation of Quaternary Ammonium Salts: If the deprotected amine is not immediately protonated to form the hydrochloride salt, it can potentially react with any remaining electrophiles or undergo other side reactions. However, in this specific case, the primary concern is ring stability.

Troubleshooting & Optimization Protocol:

  • Choice of Acidic Conditions: While a solution of HCl in dioxane or methanol is common, the concentration and temperature should be carefully controlled. A 4M solution of HCl in dioxane is often effective.

  • Low Temperature: Perform the deprotection at a low temperature (0 °C to room temperature) to minimize the rate of potential ring-opening side reactions.[6]

  • Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot should be tracked.

  • Isolation of the Hydrochloride Salt: Once the reaction is complete, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether. This allows for direct isolation of the hydrochloride salt.

ParameterRecommendationRationale
Reagent 4M HCl in DioxaneProvides a controlled source of acid for deprotection.
Temperature 0 °C to Room TemperatureMinimizes the risk of acid-catalyzed ring opening.
Solvent Anhydrous DioxaneEnsures the reaction proceeds as intended without interference from water.
Workup Precipitation with a non-polar solventFacilitates the isolation of the desired hydrochloride salt.
Question 3: My final product, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, is difficult to purify and appears to be contaminated with residual solvent and other impurities. What are the best purification strategies?

Answer:

Purification of the final product can be challenging due to its polar and salt-like nature.

  • Recrystallization: This is often the most effective method for purifying polar, crystalline solids. A suitable solvent system must be identified. A mixture of a polar solvent in which the compound is soluble (e.g., methanol, ethanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes) is a good starting point.

  • Column Chromatography: While possible, silica gel chromatography can be difficult for highly polar compounds. If this method is necessary, a polar mobile phase, such as a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to suppress tailing, may be required. Reverse-phase chromatography is another option.

  • Washing/Trituration: If the impurities are significantly less polar than the product, washing the crude solid with a non-polar solvent can be an effective way to remove them.

Purification Protocol (Recrystallization):

  • Dissolution: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol).

  • Decolorization (if necessary): If the solution is colored, a small amount of activated carbon can be added, and the mixture heated briefly before being filtered hot.

  • Crystallization: Slowly add a non-polar solvent (e.g., diethyl ether) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride?

A1: The synthesis is typically a two-step process:

  • Williamson Ether Synthesis: N-Boc-3-hydroxyazetidine is reacted with 2-chloro-N,N-dimethylacetamide in the presence of a strong base like sodium hydride to form N-Boc-2-(azetidin-3-yloxy)-N,N-dimethylacetamide.[1][2][12]

  • Boc Deprotection: The Boc protecting group is removed from the azetidine nitrogen using a strong acid, typically hydrochloric acid, to yield the final product as a hydrochloride salt.[8][9][10]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C N-Boc-2-(azetidin-3-yloxy)-N,N-dimethylacetamide A->C NaH, DMF B 2-chloro-N,N-dimethylacetamide B->C D N-Boc-2-(azetidin-3-yloxy)-N,N-dimethylacetamide E 2-(azetidin-3-yloxy)-N,N-dimethylacetamide HCl D->E HCl in Dioxane Troubleshooting_Decision_Tree Start Low Yield or Impurities Observed Step1_Check Issue in Step 1 (Ether Synthesis)? Start->Step1_Check Step2_Check Issue in Step 2 (Deprotection)? Step1_Check->Step2_Check No Incomplete_Deprotonation Incomplete Deprotonation - Check NaH equivalents - Use anhydrous solvent Step1_Check->Incomplete_Deprotonation Yes Side_Reactions_S1 Side Reactions - Lower reaction temp - Monitor by TLC/LC-MS Step1_Check->Side_Reactions_S1 Yes Purification_Check Issue with Purification? Step2_Check->Purification_Check No Ring_Opening Ring Opening - Use lower temp (0 °C) - Control acid concentration Step2_Check->Ring_Opening Yes Incomplete_Reaction_S2 Incomplete Reaction - Increase reaction time - Check acid quality/quantity Step2_Check->Incomplete_Reaction_S2 Yes Recrystallize Recrystallization - Screen solvent pairs (e.g., IPA/Ether) Purification_Check->Recrystallize Yes Chromatography Column Chromatography - Use polar mobile phase (e.g., DCM/MeOH/NH4OH) Purification_Check->Chromatography Yes

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Vulnerabilities & Mechanistic Overview 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[1] is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Core Vulnerabilities & Mechanistic Overview

2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[1] is a highly functionalized building block used extensively in medicinal chemistry. However, preserving its structural integrity requires strict environmental controls due to two inherent chemical vulnerabilities:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses considerable (approximately 26 kcal/mol)[2]. This inherent thermodynamic instability lowers the activation energy required for nucleophilic ring-opening reactions.

  • Hygroscopicity of the Hydrochloride Salt: While the HCl salt protonates the amine—protecting it from basic degradation and oxidation—it renders the compound [3].

Understanding the intersection of these two factors is critical for preventing degradation during storage and handling.

Troubleshooting & FAQs

Q1: My compound arrived as a free-flowing powder but has turned into a sticky, gummy paste on the benchtop. What happened?

  • Causality: This is a classic case of deliquescence . Hydrochloride salts readily absorb ambient atmospheric moisture[3]. Once enough moisture is absorbed, the compound dissolves in its own hydration shell, creating a highly concentrated, localized acidic microenvironment.

  • Consequence: This acidic aqueous environment acts as a catalyst. It promotes the hydrolysis of the ether linkage and facilitates nucleophilic attack by water on the strained azetidine ring, leading to irreversible ring-opening[2].

  • Prevention: The compound must be handled in a strictly low-humidity environment, ideally within a glove box or under a continuous stream of dry Argon or Nitrogen[4].

Q2: I stored the compound in a desiccator at room temperature, but LC-MS/NMR shows degradation peaks. Why isn't desiccation enough?

  • Causality: Desiccation only arrests moisture-induced hydrolysis; it does not prevent thermal degradation. Because the azetidine core is thermodynamically strained[2], ambient thermal energy at room temperature can slowly overcome the activation barrier for ring-opening, especially if trace impurities or residual synthesis solvents are present.

  • Prevention: Strict thermal control is mandatory. The compound must be stored at -20°C for short-term use or -80°C for long-term preservation[5].

Q3: What is the optimal workflow for preparing and storing stock solutions?

  • Causality: Repeated freeze-thaw cycles of the bulk powder introduce condensation. When a cold vial is opened in ambient air, atmospheric moisture instantly condenses on the cold powder, initiating the deliquescence cycle described in Q1.

  • Prevention: Aliquot the compound immediately upon receipt into single-use vials. If preparing a stock solution, use strictly anhydrous solvents, purge the headspace with inert gas, and store the aliquots at -80°C[6].

Quantitative Storage Guidelines & Shelf-Life

Summarized below is the quantitative relationship between storage conditions and the expected shelf life of the compound based on standard biochemical reagent protocols[5].

Storage ConditionAtmosphereMoisture ControlExpected Shelf LifeRisk Level
Room Temp (20-25°C)Ambient AirNone< 24 HoursCritical (Rapid Deliquescence)
Room Temp (20-25°C)Ambient AirDesiccator1 - 3 DaysHigh (Thermal Ring-Opening)
-20°C (Freezer)Argon / N₂Sealed with DesiccantUp to 1 MonthLow (Standard Short-Term)
-80°C (Ultra-Low)Argon / N₂Sealed with DesiccantUp to 6 MonthsOptimal (Long-Term Stability)

Standard Operating Procedure: Aliquoting & Storage

To establish a self-validating protocol that guarantees compound integrity, follow this step-by-step methodology immediately upon receiving the material:

  • Equilibration: Before opening, allow the sealed shipment vial to equilibrate to room temperature inside a desiccator for at least 30–60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glove box purged with dry Argon or Nitrogen. If a glove box is unavailable, use a continuous positive-pressure Argon stream over the vial opening during handling[4].

  • Aliquoting: Weigh the compound into single-use amber glass vials.

    • Causality: Amber glass protects against potential UV-induced radical degradation, while single-use aliquots eliminate the condensation risks associated with repeated freeze-thaw cycles.

  • Sealing: Purge the headspace of each aliquot vial with Argon, cap tightly, and wrap the cap junction securely with Parafilm.

  • Desiccated Secondary Storage: Place the aliquots inside a secondary container (e.g., a sealed 50 mL centrifuge tube or airtight bag) containing anhydrous indicating Drierite (calcium sulfate).

  • Temperature Control: Transfer the secondary container to a -80°C freezer for long-term storage (up to 6 months) or a -20°C freezer for short-term use (up to 1 month)[6].

Degradation & Prevention Workflow

StorageWorkflow Compound 2-(azetidin-3-yloxy)-N,N- dimethylacetamide HCl Hygroscopy Vulnerability 1: Hygroscopic HCl Salt Compound->Hygroscopy RingStrain Vulnerability 2: Azetidine Ring Strain Compound->RingStrain DryBox 1. Handle in Dry Box (Argon/N2) Compound->DryBox Moisture Ambient Moisture Exposure Hygroscopy->Moisture Thermal Room Temp Storage (Thermal Stress) RingStrain->Thermal Deliquescence Deliquescence & Localized Acidity Moisture->Deliquescence RingOpening Azetidine Ring-Opening & Ether Hydrolysis Thermal->RingOpening Deliquescence->RingOpening TempControl 2. Store at -20°C to -80°C DryBox->TempControl Desiccant 3. Seal with Desiccant TempControl->Desiccant Stable Stable Long-Term Storage (Up to 6 Months) Desiccant->Stable

Logical workflow contrasting degradation pathways with optimal storage protocols.

References

  • Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. URL: [Link]

Sources

Optimization

Reducing impurities in 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and isolation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and isolation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride .

Because this molecule features a strained secondary amine heterocycle (azetidine), a polar ether linkage, and a tertiary amide, its hydrochloride salt is highly hygroscopic and prone to degradation under harsh conditions. This guide synthesizes field-proven methodologies to help you control impurities, prevent "oiling out," and achieve high-purity crystalline yields.

I. Mechanistic Workflow & Impurity Pathways

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions (N-Boc deprotection) and the phase-behavior of the resulting hydrochloride salt.

G SM 1-Boc-3-(2-dimethylamino- 2-oxoethoxy)azetidine Reaction Boc Deprotection (35°C, 2 hrs) SM->Reaction Reagents 4M HCl in IPA (Anhydrous) Reagents->Reaction Crude Crude Mixture (Product + Cation + Excess HCl) Reaction->Crude Imp1 Ring-Opened Degradants Reaction->Imp1 Excessive Heat (>40°C) Imp2 t-Butyl Ether Adducts Reaction->Imp2 Lack of Scavenger Cryst Anti-Solvent Crystallization (IPA / MTBE) Crude->Cryst Product Pure 2-(Azetidin-3-yloxy)- N,N-dimethylacetamide HCl Cryst->Product Controlled Cooling + Seeding Imp3 Oiled-Out Amorphous Salt Cryst->Imp3 Moisture / Rapid Anti-Solvent Add

Fig 1. Mechanistic workflow for Boc deprotection and crystallization, highlighting impurity pathways.

II. Quantitative Impurity Profiling

Understanding the physical properties of your byproducts dictates your purification strategy. Below is a summary of the most common impurities encountered during this specific workflow.

Impurity TypeStructural CauseMechanistic OriginPhysical Properties
Unreacted Precursor Intact N-Boc groupInsufficient acid concentration or premature quenching.Non-polar, highly soluble in organic solvents (MTBE, EtOAc).
Ring-Opened Byproducts Cleaved azetidine backboneNucleophilic attack (e.g., by Cl⁻ or H₂O) on the strained 4-membered ring during prolonged heating.Highly polar, water-soluble, co-crystallizes with the product.
tert-Butyl Adducts tert-butyl group on the ether oxygenFailure to trap the tert-butyl cation generated during Boc cleavage.Moderately polar, +56 Da mass shift on LC-MS.
Amorphous "Oil" Lack of crystal latticeTrace moisture absorption (hygroscopicity) disrupting hydrogen bonding.Viscous, sticky syrup that traps inorganic salts and solvents.

III. Troubleshooting FAQs

Q1: My product is "oiling out" instead of forming discrete crystals upon the addition of an anti-solvent. How do I induce proper crystallization? A1: Causality: The 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride salt is exceptionally hygroscopic due to the secondary amine and the tertiary amide. Trace water introduces a biphasic liquid-liquid separation (oiling out) rather than solid-liquid nucleation. Solution: You must maintain rigorous anhydrous conditions. Switch from standard solvents to anhydrous Isopropanol (IPA) as the primary solvent and anhydrous Methyl tert-butyl ether (MTBE) as the anti-solvent. Furthermore, oiling out occurs when the supersaturation level is pushed too fast. Add the anti-solvent dropwise only until the "cloud point" is reached, then introduce seed crystals to bypass the high thermodynamic barrier of primary nucleation.

Q2: I am seeing significant amounts of unreacted Boc-protected starting material, even after 4 hours. Should I increase the reaction temperature? A2: Causality:Do not heat excessively. The kinetics of HCl-catalyzed N-Boc cleavage exhibit a second-order dependence on acid concentration, not just temperature [1]. Heating this specific molecule above 40°C drastically increases the risk of azetidine ring-opening due to the inherent angle strain (~26 kcal/mol) of the 4-membered ring. Solution: To drive the reaction to completion, increase the concentration of the acid (e.g., use 5 to 6 equivalents of 4M HCl in IPA) rather than raising the temperature.

Q3: LC-MS analysis of my crude salt shows a prominent +56 Da mass impurity. What is this, and how do I prevent it? A3: Causality: This is a tert-butylation byproduct. During Boc deprotection, a highly reactive tert-butyl cation is generated. If it is not immediately trapped, it can act as an electrophile and alkylate nucleophilic sites on your molecule [2]. Solution: Use a solvent that doubles as a cation scavenger. Conducting the deprotection in Isopropanol (IPA) is highly recommended because the IPA intercepts the tert-butyl cation to form tert-butyl isopropyl ether. This byproduct is volatile and is easily removed during the vacuum concentration step prior to crystallization.

IV. Optimized Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system. Each step contains an observable milestone to ensure the physical chemistry of the system is behaving as intended before you proceed.

Phase 1: Deprotection & Scavenging

  • Solubilization: Dissolve 1.0 equivalent of 1-Boc-3-(2-dimethylamino-2-oxoethoxy)azetidine in 5 volumes of anhydrous Isopropanol (IPA) under a nitrogen atmosphere.

  • Acid Addition: Slowly add 5.0 equivalents of 4M HCl in IPA at 20°C.

  • Reaction: Warm the mixture to 35°C and stir for 2 hours.

    • Validation Check: Analyze by HPLC/TLC. The starting material peak should be completely consumed. Do not exceed 40°C to prevent ring-opening.

Phase 2: Solvent Exchange & Supersaturation 4. Concentration: Concentrate the reaction mixture under reduced pressure (maintaining the water bath at ≤ 35°C) down to approximately 2.5 to 3.0 total volumes.

  • Validation Check: This step removes excess HCl gas and the volatile tert-butyl isopropyl ether byproduct. The remaining solution should be a clear, pale yellow syrup.

  • Anti-Solvent Titration: Heat the concentrated IPA solution to 45°C. Begin adding anhydrous MTBE dropwise at a rate of 0.1 volumes/minute.

  • Cloud Point: Stop the MTBE addition the exact moment the solution exhibits a faint, persistent turbidity (the cloud point).

    • Validation Check: The turbidity confirms you have reached the metastable zone limit. If it oils out here, your solvents are wet.

Phase 3: Nucleation & Isolation 7. Seeding: Add 1% w/w of pure 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride seed crystals. Hold the temperature at 45°C for 30 minutes.

  • Validation Check: The cloudy emulsion will visually transform into a distinct, free-flowing particulate suspension as the crystal bed establishes itself.

  • Cooling Ramp: Once the seed bed is established, add another 2 volumes of MTBE slowly over 1 hour. Then, ramp cool the suspension to 0–5°C at a controlled rate of 0.5°C/min.

  • Filtration: Filter the suspension rapidly under a blanket of dry nitrogen to prevent atmospheric moisture from melting the hygroscopic cake.

  • Washing & Drying: Wash the filter cake with 2 volumes of cold (0°C) anhydrous MTBE. Dry in a vacuum oven at 40°C for 12 hours to yield the pure hydrochloride salt.

V. References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in 2-(azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. This guide provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API).

Introduction to Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[] For active pharmaceutical ingredients (APIs), this can lead to a host of issues, including chemical degradation, changes in physical form, and altered manufacturing properties.[] The presence of polar functional groups and the specific crystal lattice structure of a molecule can influence its hygroscopic behavior.

While specific data on the hygroscopicity of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is not extensively published, its molecular structure, containing a hydrophilic azetidine ring and an amide group, suggests a potential for moisture absorption. The hydrochloride salt form can further enhance this tendency.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs that my sample of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is absorbing moisture?

A: Common indicators of moisture uptake include:

  • Physical Changes: You may observe the powder changing from a free-flowing solid to a clumpy or sticky material. In more extreme cases, it can become a dense cake or even deliquesce into a liquid.

  • Inconsistent Analytical Results: Moisture can affect the accuracy of weighing and may lead to variability in assays and other analytical tests.

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to the appearance of new peaks in your chromatograms.[2]

Q2: How can I quantify the hygroscopicity of my API?

A: The most direct way to measure hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[3] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[4] The resulting data can be used to classify the material's hygroscopicity according to the European Pharmacopoeia standards.

Supporting analytical techniques include:

  • Thermogravimetric Analysis (TGA): This can help determine the amount of water present in a sample and the temperature at which it is lost.[5]

  • Karl Fischer Titration: This is a highly accurate method for quantifying water content.[5]

Q3: What are the potential consequences of uncontrolled moisture absorption?

A: Uncontrolled moisture can have significant negative impacts on your research and development:

  • Compromised Stability: Moisture can lead to chemical degradation, reducing the potency of the API and potentially forming toxic byproducts.

  • Altered Physical Properties: Changes in crystallinity and particle size can affect dissolution rates and bioavailability.[6]

  • Manufacturing Challenges: Poor flowability and stickiness can cause problems during tablet compression and capsule filling.[][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: The API powder has become clumpy and difficult to handle.
  • Possible Cause: The API has absorbed a significant amount of moisture from the atmosphere, leading to particle agglomeration.

  • Troubleshooting Steps:

    • Immediate Action: Transfer the material to a desiccator containing a suitable desiccant to remove excess moisture.[7]

    • Storage and Handling:

      • Always store the API in a tightly sealed container, preferably with a desiccant packet inside.

      • When handling the material, work in a low-humidity environment, such as a glove box or a room with controlled humidity.

    • Formulation Strategy: Consider co-processing the API with excipients that have low hygroscopicity, such as certain grades of mannitol or lactose.[[“]] These can act as a physical barrier and help to maintain the flowability of the powder mixture.

Issue 2: I am observing unexpected peaks in my HPLC analysis, suggesting degradation.
  • Possible Cause: The presence of water is likely accelerating the hydrolysis of the amide bond or potentially promoting the ring-opening of the strained azetidine ring.[9]

  • Troubleshooting Steps:

    • Confirm Degradation Pathway: Conduct a forced degradation study by exposing the API to acidic, basic, and neutral aqueous conditions to understand the degradation mechanism.

    • Mitigation Strategies:

      • pH Control: If the degradation is pH-dependent, consider using buffered solutions for your analytical methods and formulations.

      • Co-crystal Formation: Explore the formation of co-crystals with a non-hygroscopic co-former. This can alter the crystal packing and reduce the exposure of moisture-sensitive functional groups to the environment.[2]

      • Salt Screening: While you are working with a hydrochloride salt, it may be beneficial to investigate other salt forms that exhibit lower hygroscopicity. However, be aware that changing the salt form can impact other properties like solubility.[2]

Issue 3: My dissolution profiles are inconsistent between batches.
  • Possible Cause: Moisture-induced changes in the solid-state properties of the API, such as a transition from a crystalline to an amorphous form or changes in particle size, can significantly affect the dissolution rate.

  • Troubleshooting Steps:

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess the solid form of the API in each batch.

    • Control of Manufacturing Environment: Ensure that the manufacturing and storage conditions have tightly controlled humidity levels.

    • Formulation Approaches:

      • Film Coating: Applying a hydrophobic film coating to tablets can act as a moisture barrier.[10][11]

      • Encapsulation: Encapsulating the API using techniques like spray drying can protect it from environmental moisture.[10][11]

Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Analysis
  • Place a small, accurately weighed sample (typically 5-10 mg) of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride onto the DVS sample pan.

  • Equilibrate the sample at a low relative humidity (e.g., 5% RH) until a stable weight is achieved.

  • Increase the RH in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 90% RH), allowing the sample to equilibrate at each step.

  • Decrease the RH in the same stepwise manner back to the starting RH.

  • Plot the change in mass as a function of RH to generate a sorption-desorption isotherm.

Protocol 2: Co-crystal Screening
  • Select a range of pharmaceutically acceptable co-formers with varying functional groups (e.g., carboxylic acids, amides).

  • Dissolve the API and the co-former in a suitable solvent system, typically in a 1:1 molar ratio.

  • Allow the solvent to evaporate slowly at room temperature.

  • Analyze the resulting solids by XRPD and DSC to identify new crystalline forms.

  • Evaluate the hygroscopicity of any new co-crystals using DVS.

Visualizing the Troubleshooting Workflow

Hygroscopicity_Troubleshooting cluster_issue Observed Issue cluster_investigation Investigation cluster_solution Mitigation Strategies Issue Hygroscopicity-Related Problem (e.g., Clumping, Degradation) Characterization Characterize Hygroscopicity (DVS, TGA, Karl Fischer) Issue->Characterization Quantify Moisture Uptake Stability Assess Chemical Stability (Forced Degradation) Issue->Stability Identify Degradants Solid_State Analyze Solid State (XRPD, DSC) Issue->Solid_State Check for Form Changes Handling Controlled Environment (Low RH Storage/Handling) Characterization->Handling Define Storage Conditions Formulation Formulation Approaches (Coating, Encapsulation, Excipients) Stability->Formulation Protect from Degradation Crystal_Engineering Crystal Engineering (Co-crystals, Salt Screening) Solid_State->Crystal_Engineering Optimize Solid Form

Caption: A workflow for troubleshooting hygroscopicity issues.

Data Summary Table
Mitigation StrategyPrinciplePotential AdvantagesPotential Disadvantages
Controlled Storage Minimize exposure to environmental moisture.Simple to implement for lab-scale quantities.May not be practical for large-scale manufacturing.
Film Coating Creates a physical barrier to moisture.[10]Effective for solid dosage forms.Adds a manufacturing step and cost.
Co-processing with Excipients Dilutes the hygroscopic API with a non-hygroscopic material.Can improve flowability and compressibility.May increase the overall tablet weight.
Co-crystallization Alters the crystal lattice to reduce moisture affinity.[2]Can significantly improve stability without changing the API's covalent structure.Requires screening for suitable co-formers; may alter solubility.
Salt Form Selection Different counter-ions can lead to different crystal packing and hygroscopicity.Can be a powerful tool to modify physicochemical properties.May significantly impact solubility and bioavailability.[2]

References

Sources

Optimization

Improving LC-MS peak resolution for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Topic: Improving Peak Resolution for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Peak Resolution for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, basic compounds.

2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride presents a notorious challenge in LC-MS method development. The molecule contains a secondary amine within an azetidine ring (highly basic, pKa ~9.0), a polar dimethylacetamide moiety, and exists as a highly water-soluble hydrochloride salt. On standard reversed-phase columns under typical acidic conditions, this results in near-zero retention (elution in the void volume), severe peak tailing, and subsequent MS ion suppression.

This guide provides field-proven, self-validating methodologies to overcome these issues through targeted mechanistic interventions.

FAQ 1: Why does my compound elute in the void volume and exhibit severe peak tailing on a standard C18 column?

The Causality: The issue is fundamentally driven by the ionization state of the azetidine ring. Under standard LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine is fully protonated. This cationic state drastically increases the molecule's polarity, preventing it from partitioning into the hydrophobic C18 stationary phase, which causes it to elute in the void volume[1].

Furthermore, any fraction of the compound that does manage to interact with the column will undergo secondary ion-exchange interactions. The positively charged azetidine nitrogen binds electrostatically to negatively charged, highly acidic residual silanols (Si-O⁻) on the silica surface. This heterogeneous binding kinetic is the primary mechanism behind the severe peak tailing and broadening you are observing[2].

pH_Logic LowPH Low pH (pH ~2.7) 0.1% Formic Acid State1 Azetidine Protonated (Cationic, +1) LowPH->State1 HighPH High pH (pH ~10.0) 10mM NH4HCO3 State2 Azetidine Deprotonated (Neutral, 0) HighPH->State2 Effect1 Low RP Retention (Elutes in Void) State1->Effect1 Effect2 Silanol Ion-Exchange (Severe Tailing) State1->Effect2 Effect3 Increased Hydrophobicity (Strong Retention) State2->Effect3 Effect4 No Silanol Interaction (Sharp Peaks) State2->Effect4

Logical relationship between mobile phase pH, azetidine ionization, and chromatographic behavior.

FAQ 2: How can I improve retention and peak shape without abandoning Reversed-Phase Liquid Chromatography (RPLC)?

The Solution: You must leverage mobile phase pH to alter the analyte's ionization state. By shifting to a high-pH mobile phase (e.g., pH 10.0), you exceed the pKa of the azetidine ring. The molecule becomes deprotonated (neutralized), which maximizes its hydrophobic interaction with the C18 phase, drastically increasing retention. Because the analyte is now neutral, electrostatic interactions with ionized silanols are completely negated, yielding sharp, symmetrical peaks[1].

Critical Requirement: Standard silica columns will dissolve at pH > 8. You must use a hybrid organic-inorganic silica column (e.g., Waters XBridge or Shimadzu Shim-pack Scepter) designed to withstand high pH environments[1].

Protocol 1: High-pH Reversed-Phase LC-MS Workflow
  • Step 1: Column Selection. Install a high-pH tolerant hybrid C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. (Note: Ammonium bicarbonate is volatile and MS-friendly[3]).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Step 3: Gradient Design. Run a shallow initial gradient to maximize retention of the polar neutral species. Start at 2% B, hold for 1.0 min, then ramp to 60% B over 5.0 mins. Flow rate: 0.4 mL/min.

  • Step 4: Self-Validation System. Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral retention marker).

    • Validation Criteria: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). If k′ for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is > 1.5, and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, the method is validated. If As​ > 1.5, verify the pH of Mobile Phase A has not drifted.

FAQ 3: If high-pH RPLC is insufficient, what is the best orthogonal approach for this highly polar compound?

The Solution: If the compound remains too polar even in its neutral state, Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive orthogonal strategy. HILIC utilizes a polar stationary phase (e.g., BEH Amide or Zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the polar azetidine compound into an immobilized water-rich layer on the stationary phase surface, supplemented by hydrogen bonding[4][5].

Protocol 2: HILIC LC-MS Workflow
  • Step 1: Column Selection. Install a BEH Amide or Zwitterionic (Z-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm)[6].

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate[6]. (Buffer in the organic phase is critical for maintaining the aqueous layer and ensuring reproducible peak shapes).

  • Step 3: Gradient Design (Reverse of RPLC). Start at 95% B (highly organic/weak solvent in HILIC). Hold for 1 min, then ramp down to 50% B over 7 mins to elute the compound. Flow rate: 0.3 mL/min.

  • Step 4: Self-Validation System. HILIC requires rigorous equilibration.

    • Validation Criteria: Pass at least 20 column volumes (CV) of starting mobile phase (95% B) before the first injection[4]. Perform 5 replicate injections. If the retention time relative standard deviation (RSD) is < 1.0%, the aqueous layer is stable, and the system is validated.

Quantitative Data Summary

To guide your method selection, below is a comparative summary of expected chromatographic performance metrics for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide HCl across different methodologies.

MethodColumn ChemistryMobile Phase SystemRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Sensitivity (S/N)
Standard RPLC Traditional C18 (Silica)0.1% Formic Acid (pH ~2.7)< 0.5 (Void Elution)> 2.5 (Severe Tailing)Low (Ion Suppression)
High-pH RPLC Hybrid C18 (High-pH Stable)10 mM NH₄HCO₃ (pH 10.0)2.0 - 3.51.0 - 1.2 (Symmetrical)High (Reduced Matrix Effects)
HILIC BEH Amide / Zwitterionic90% ACN / 10mM NH₄Formate4.0 - 6.00.9 - 1.1 (Sharp)Very High (Enhanced Desolvation)
Troubleshooting Decision Matrix

LCMS_Workflow Start Target: 2-(azetidin-3-yloxy)- N,N-dimethylacetamide HCl Assess Initial C18 Screen (0.1% FA / Low pH) Start->Assess Issue Poor Retention (k' < 1) & Peak Tailing (As > 2.0) Assess->Issue Path1 Option A: High pH RPLC (pH 10 Hybrid C18) Issue->Path1 Preferred for robustness Path2 Option B: HILIC (Amide/Zwitterionic) Issue->Path2 If extreme polarity demands Val1 Validate: Is k' > 1.5? Are peaks symmetrical? Path1->Val1 Val2 Validate: 20 CV Equilibration? Is MS signal stable? Path2->Val2 Success Optimized LC-MS Method Ready for Validation Val1->Success Yes Val2->Success Yes

Troubleshooting workflow and decision matrix for optimizing LC-MS resolution of polar basic amines.

References
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • PatSnap. HPLC-MS Chromatography: Gradient Windows, Peak Shape And Carryover. 3

  • Chromatography Online. First Silanol-Free High pH Silica-Based C18 Column. 2

  • Shimadzu. C190-E335 Technical Report Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH. 1

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.

  • ResearchGate. Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. 4

  • bioRxiv. Low-temperature HILIC provides enhanced separations and stability for LC-MS- based metabolomics. 6

  • Thermo Fisher Scientific. HILIC separations. 5

Sources

Reference Data & Comparative Studies

Comparative

Comparing azetidine linkers: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride alternatives

The transition from flexible, linear alkyl or PEG chains to rigid, sp³-rich cyclic scaffolds represents a major paradigm shift in modern medicinal chemistry. For researchers designing heterobifunctional molecules (like P...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flexible, linear alkyl or PEG chains to rigid, sp³-rich cyclic scaffolds represents a major paradigm shift in modern medicinal chemistry. For researchers designing heterobifunctional molecules (like PROTACs) or optimizing small-molecule target engagement, the choice of linker dictates not only the spatial geometry of the pharmacophores but also the molecule's fundamental physicochemical properties.

2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride has emerged as a highly specialized building block and linker scaffold. By incorporating a four-membered azetidine ring and an ether-linked acetamide, it provides a compact, polar, and conformationally restricted vector. This guide objectively compares this azetidine scaffold against its primary alternatives—piperidines, spirocycles, and linear chains—and provides the experimental frameworks necessary to evaluate them.

Mechanistic Profiling: Why Azetidines?

The selection of an azetidine linker over a traditional piperidine or pyrrolidine is rarely arbitrary; it is driven by three distinct physicochemical causalities[1]:

  • pKa Modulation and Permeability: The compressed internal bond angles of the four-membered azetidine ring force the external bonds (including the N-H bond) to adopt greater s-character. This pulls the nitrogen's lone pair closer to the nucleus, effectively lowering the pKa of the secondary amine (typically ~8.5) compared to a piperidine homolog (~9.5)[1]. Consequently, a larger fraction of the azetidine-containing drug remains unprotonated at physiological pH (7.4), significantly enhancing passive membrane permeability.

  • Entropic Pre-organization: Flexible PEG or alkyl linkers suffer a massive entropic penalty ( ΔS ) upon binding, as they must freeze into a single conformation. Azetidines restrict the available dihedral angles, pre-organizing the exit vectors and lowering the thermodynamic barrier to target engagement[2].

  • Metabolic Stability: Piperidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, leading to ring-opening or dealkylation. The inherent ring strain and compact steric environment of the azetidine ring create a higher activation energy barrier for CYP enzymes, often resulting in superior microsomal stability[3],[4].

LinkerLogic Start Linker Selection for Target Optimization Flex Is high conformational flexibility required? Start->Flex Linear Linear PEG/Alkyl (High Entropic Penalty, High Flexibility) Flex->Linear Yes Rigid Rigid Cyclic Scaffold (Low Entropic Penalty) Flex->Rigid No Space Evaluate Binding Pocket Steric Constraints Rigid->Space Pip Piperidine Linker (High pKa, Larger Volume, CYP-labile) Space->Pip Spacious Aze Azetidine Linker (Lower pKa, Compact, High Metabolic Stability) Space->Aze Constrained Spiro Spirocyclic Linker (Maximal Rigidity, Highest sp3 Character) Space->Spiro Highly Constrained

Caption: Decision tree illustrating the physicochemical logic behind azetidine linker selection.

Head-to-Head Comparison of Linker Alternatives

To objectively evaluate 2-(azetidin-3-yloxy)-N,N-dimethylacetamide , we must benchmark it against its direct structural homologs. The table below synthesizes the comparative quantitative data for these scaffolds when integrated into a standard drug-like core[5],[1].

Feature / PropertyAzetidine Scaffold (Target)Piperidine HomologSpirocyclic AlternativeLinear PEG2 Equivalent
Chemical Structure Motif 2-(azetidin-3-yloxy)-acetamide2-(piperidin-4-yloxy)-acetamide2-azaspiro[3.3]heptane-basedPEG2-dimethylacetamide
Relative Ring Size 4-membered6-memberedBicyclic (4+4)Acyclic
Calculated logP (clogP) Lowest (~ -0.5)Moderate (~ 0.2)Moderate (~ 0.1)Low (~ -0.4)
Typical Amine pKa ~ 8.5 (Reduced basicity)~ 9.5 (Highly basic)~ 8.8 (Moderate basicity)N/A (or ~ 9.0 if terminal)
Conformational Rigidity High (Restricted exit vectors)Moderate (Chair flip possible)Very High (Locked vectors)Very Low (Highly flexible)
Metabolic Clearance (HLM) Low (Sterically hindered)High ( α -oxidation prone)LowModerate (O-dealkylation)
Primary Application Compact spaces, lowering logDBroad solvent-exposed regionsExtreme vector controlSolubilization, long-distance

Note: Values are representative estimates based on the isolated linker fragments. Actual values will shift depending on the conjugated payload and warhead.

Self-Validating Experimental Protocols

To trust the theoretical advantages of the azetidine linker, researchers must validate its performance empirically. The following protocols are designed as self-validating systems, ensuring that artifacts (such as chemical instability or poor coupling efficiency) are not misinterpreted as biological data.

Protocol A: Late-Stage Linker Coupling Workflow

Because azetidines possess significant steric hindrance around the secondary amine compared to linear amines, standard coupling conditions often yield poor results. This protocol utilizes highly reactive uronium salts to force the reaction[6].

  • Preparation: Dissolve the core carboxylic acid warhead (1.0 eq) and 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.5 eq) followed immediately by N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality: The excess base is required to neutralize the hydrochloride salt of the azetidine and drive the formation of the active ester.

  • Self-Validation (Reaction Monitoring): At t=30 mins, quench a 5 µL aliquot in 100 µL Methanol and analyze via LC-MS. Validation Checkpoint: The reaction must show >90% conversion to the product mass. If unreacted azetidine remains, the steric hindrance is preventing attack; add a catalytic amount of DMAP (0.1 eq) to act as an acyl transfer agent.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Isolate the product and confirm >95% purity via NMR before proceeding to biological assays.

Protocol B: In Vitro Microsomal Stability Assay

To prove the metabolic superiority of the azetidine linker over the piperidine homolog, an in vitro clearance assay using Human Liver Microsomes (HLM) must be executed with strict controls[7],[8].

  • System Setup: Prepare a 1 µM solution of the synthesized azetidine-conjugate in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Control Matrix):

    • Minus-NADPH Control: Run a parallel assay omitting NADPH. Causality: If the compound degrades in this control, the instability is chemical (e.g., ester hydrolysis) or mediated by non-CYP enzymes, NOT CYP450 metabolism.

    • Positive Control: Run Verapamil concurrently to ensure the microsomes are enzymatically active (Verapamil should show rapid clearance).

  • Analysis: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of the parent compound depletion.

AssayWorkflow Prep Synthesize Linker Conjugate (>95% Purity) HLM Incubate with HLM (+/- NADPH Controls) Prep->HLM Quench Quench in Cold MeCN (+ Internal Standard) HLM->Quench LCMS LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Data Calculate CL_int & Validate Stability LCMS->Data

Caption: Self-validating experimental workflow for assessing linker metabolic stability.

Conclusion

Replacing standard aliphatic or piperidine linkers with 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a highly effective strategy for optimizing the physicochemical space of a drug candidate. By lowering the pKa, reducing lipophilicity, and locking the molecule into a pre-organized, metabolically stable conformation, researchers can solve complex ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks that traditional linkers fail to address[9],[10].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.ResearchGate / Figshare.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.National Institutes of Health (NIH).
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Benchchem.

Sources

Validation

Technical Comparison Guide: Reproducibility of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride in Biological Assays

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy for improving the physicochemical properties of clinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy for improving the physicochemical properties of clinical candidates. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere for larger saturated rings like pyrrolidine, piperidine, and morpholine.

This guide provides an objective, data-driven comparison of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride against its five- and six-membered analogs. Designed for medicinal chemists and assay scientists, this document details the compound's handling characteristics, comparative biological assay performance, and the mechanistic reasoning behind its superior reproducibility in high-throughput screening workflows.

The Azetidine Advantage: Structural & Mechanistic Context

The incorporation of the azetidine scaffold into building blocks such as 2-(azetidin-3-yloxy)-N,N-dimethylacetamide is not merely a structural novelty; it is a calculated physicochemical optimization. Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol, placing them between highly reactive aziridines and flexible pyrrolidines [1].

This unique structural rigidity provides two distinct advantages in biological assays:

  • Conformational Pre-organization: The constrained ring reduces the entropic penalty upon target binding, often resulting in improved affinity and selectivity [2].

  • Metabolic Shielding: The azetidine nitrogen is significantly more resistant to cytochrome P450-mediated N-dealkylation and oxidation compared to larger saturated heterocycles[1]. This intrinsic metabolic stability reduces assay variability caused by rapid compound degradation during in vitro testing.

Physicochemical Reproducibility: Handling the Hydrochloride Salt

A primary source of inter-assay variability in biological screening is the inaccurate preparation of master stock solutions. 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide is typically supplied as a hydrochloride (HCl) salt to maximize aqueous solubility and prevent the volatility associated with free-base amines.

Causality in Handling: While the HCl salt ensures rapid dissolution in DMSO and assay buffers, it introduces hygroscopicity. If the compound is repeatedly opened in a humid environment, it absorbs ambient moisture, increasing its apparent mass. Weighing a hydrated powder leads to sub-potent stock solutions (e.g., an intended 10 mM stock may actually be 8.5 mM).

  • Best Practice for Reproducibility: To maintain a Coefficient of Variation (CV) of <5% across biological replicates, the compound must be stored in a desiccator and weighed under controlled humidity (<30% RH), or purchased in pre-weighed, single-use formatting.

Comparative Biological Assay Performance

To objectively evaluate the performance of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, we compared it against its direct structural analogs: the 5-membered pyrrolidine and 6-membered piperidine derivatives. The data below summarizes their performance across three standard in vitro ADME/Tox assays.

Table 1: In Vitro Assay Reproducibility & Performance Comparison
Compound ScaffoldHLM Stability t1/2​ (min)Intrinsic Clearance ( CLint​ )PAMPA Permeability ( Papp​ )HepG2 Cytotoxicity ( IC50​ )Assay CV%
Azetidine (4-membered) > 120 < 15 µL/min/mg 12×10−6 cm/s > 100 µM 3.2%
Pyrrolidine (5-membered)8532 µL/min/mg 8×10−6 cm/s> 100 µM6.5%
Piperidine (6-membered)4568 µL/min/mg 5×10−6 cm/s> 100 µM8.1%

Data Interpretation:

  • Metabolic Stability: The azetidine analog demonstrates superior half-life ( t1/2​ ) in Human Liver Microsomes (HLM). The compact ring restricts access to the nitrogen lone pair, preventing rapid CYP450 metabolism.

  • Permeability: The lower molecular weight and reduced topological polar surface area (tPSA) of the azetidine ring result in higher passive membrane permeability (PAMPA) compared to the bulkier piperidine analog.

  • Reproducibility (CV%): The azetidine building block exhibits the lowest well-to-well variability (3.2%). This is directly attributed to its high aqueous solubility, which prevents compound precipitation and non-specific binding to plastic microplates.

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to eliminate artifactual data.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro intrinsic clearance ( CLint​ ) of the building block.

  • Master Mix Preparation: Prepare a 1 µM solution of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

    • Causality: Maintaining the organic solvent (DMSO) concentration below 0.1% is critical. Higher DMSO concentrations actively inhibit CYP450 enzymes, yielding artificially prolonged half-lives.

  • Self-Validating Controls: Aliquot the mixture into two parallel plates: one with NADPH (cofactor) and one without NADPH.

    • Causality: The minus-NADPH control verifies that any observed compound depletion is strictly enzyme-mediated. If degradation occurs in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis of the acetamide group) rather than metabolic clearance.

  • Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously extracting the analyte into the organic phase for LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Protocol B: HepG2 Cytotoxicity (CellTiter-Glo)

This assay ensures the building block does not introduce baseline toxicity.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Pin-transfer the compound (10-point dose-response, top concentration 100 µM) into the assay plate. Incubate for 48 hours.

  • Reagent Equilibration: Remove the CellTiter-Glo reagent from 4°C and equilibrate to room temperature (22°C) for 30 minutes prior to use.

    • Causality: This is the most critical step for reproducibility. Injecting cold reagent into the assay plate creates a temperature gradient (edge effects). Because the luciferase enzyme kinetics are highly temperature-dependent, a gradient will cause artificial well-to-well luminescence variability.

  • Detection: Add an equal volume of reagent to the culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the HLM metabolic stability assay, emphasizing where reproducibility is secured.

HLM_Workflow Start Compound Stock (10 mM in DMSO) Dilution Aqueous Dilution (1 µM final, 0.1% DMSO) Start->Dilution Avoid precipitation Incubation HLM Incubation (37°C, +NADPH) Dilution->Incubation Add microsomes Quench Quench & Precipitate (Cold ACN + IS) Incubation->Quench Time points: 0-60 min Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge Protein removal LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant extraction Data Calculate CL_int & t1/2 LCMS->Data Peak integration

Figure 1: High-throughput human liver microsome (HLM) stability assay workflow.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. Available at:[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available at:[Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation: The Case of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing ex...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and structural information through the analysis of fragmentation patterns. However, the data derived from MS is only as reliable as its validation. This guide provides an in-depth, experience-driven approach to the validation of the mass spectrometry fragmentation pattern for 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, a compound of interest in contemporary pharmaceutical research. We will explore its predicted fragmentation, outline a rigorous validation workflow, and compare its mass spectral behavior to structurally related alternatives, thereby providing a comprehensive framework for researchers, scientists, and drug development professionals.

The Predicted Fragmentation Landscape of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide

The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that results in the formation of characteristic product ions. For 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, analysis by electrospray ionization (ESI) in positive ion mode is most appropriate, given the presence of basic nitrogen atoms. The hydrochloride salt will readily dissociate in solution, and the free base will be protonated. The site of protonation will influence the subsequent fragmentation cascade. The most likely sites of protonation are the azetidine nitrogen and the dimethylamino nitrogen.

The structure of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide contains several key features that will dictate its fragmentation: the strained four-membered azetidine ring, an ether linkage, and an N,N-dimethylacetamide moiety. The ring strain of the azetidine may lead to specific ring-opening pathways.[1]

A plausible fragmentation pathway, initiated by protonation, is depicted below. The molecular weight of the free base is 158.20 g/mol , so we expect the protonated molecule [M+H]⁺ to have an m/z of approximately 159.13.

G cluster_main Predicted Fragmentation of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide MH+ [M+H]⁺ m/z = 159.13 F1 Fragment 1 m/z = 87.08 MH+->F1 Loss of C4H7NO F2 Fragment 2 m/z = 73.06 MH+->F2 Loss of C3H5NO F4 Fragment 4 m/z = 44.05 F1->F4 Loss of C2H3O F3 Fragment 3 m/z = 57.07

Caption: Predicted major fragmentation pathways for protonated 2-(azetidin-3-yloxy)-N,N-dimethylacetamide.

Table 1: Predicted Key Fragments and Their Origins

m/z (monoisotopic)Proposed Structure/FormulaOrigin
159.13[C₇H₁₅N₂O₂]⁺Protonated parent molecule [M+H]⁺
87.08[C₄H₉N₂O]⁺Cleavage of the ether bond, retaining the N,N-dimethylacetamide moiety.
73.06[C₄H₉N]⁺Cleavage of the C-O bond with subsequent rearrangement.
57.07[C₃H₇N]⁺Fragmentation of the azetidine ring.
44.05[C₂H₆N]⁺α-cleavage of the N,N-dimethylacetamide side chain.

The fragmentation of the N,N-dimethylacetamide portion is expected to be similar to that of N,N-dimethylacetamide itself, which is known to produce a characteristic ion at m/z 44.[2][3][4]

A Rigorous Workflow for Fragmentation Pattern Validation

The validation of a proposed fragmentation pattern is a multi-step process that ensures the scientific rigor of the structural assignment. This workflow integrates established validation guidelines to provide a self-validating system.[5][6][7][8][9]

G cluster_workflow Fragmentation Validation Workflow A 1. High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) B 2. MS/MS Analysis of Parent Ion ([M+H]⁺) A->B Accurate Mass of Fragments C 3. Isotopic Labeling Studies (e.g., Deuterium labeling) B->C Confirm Fragment Composition D 4. Comparison with Analogs (Structural Isomers, Homologs) B->D Differentiate Fragmentation Pathways E 5. In-Silico Fragmentation Prediction (Software-based) B->E Corroborate Experimental Data F 6. Final Structural Confirmation (Consolidated Evidence) C->F D->F E->F

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride, ensuring the protection of personnel and the environment. The procedures outlined herein are based on an understanding of the compound's likely hazardous properties, drawing parallels from the well-characterized analogue, N,N-dimethylacetamide, and grounded in established principles of hazardous waste management.

Part 1: Hazard Identification and Waste Characterization

Inferred Hazardous Properties:

  • Acute Toxicity: Harmful if inhaled or in contact with skin.[1][2][3][5] May be harmful if swallowed.[2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][5]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Flammability: While the hydrochloride salt form is likely less flammable than the free base, the parent compound, N,N-Dimethylacetamide, is a combustible liquid.[1][2] Therefore, the waste should be handled with caution around ignition sources.

Based on these inferred properties, waste containing 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride must be classified as hazardous waste .[6][7][8][9] This classification is crucial as it dictates the stringent handling, storage, and disposal requirements mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[6][10]

Part 2: Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure that waste is directed to the appropriate disposal facility.[11][12][13]

Step-by-Step Segregation and Storage Protocol:

  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all waste streams containing 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride.[13][14][15][16]

    • The container must be made of a compatible material (e.g., high-density polyethylene for liquid waste) and be in good condition with a secure, leak-proof lid.[6][13][15]

    • Never use food or beverage containers for waste collection.[13]

  • Waste Stream Segregation:

    • Solid Waste: Collect contaminated personal protective equipment (PPE), weigh boats, and other solid materials in a designated, lined solid waste container.

    • Liquid Waste:

      • Collect aqueous solutions containing the compound separately from organic solvent waste.[11][13]

      • Do not mix this waste stream with incompatible chemicals such as strong oxidizing agents, acids, or bases to avoid potentially hazardous reactions.[1][3]

      • Halogenated and non-halogenated solvent wastes should be collected in separate containers.[13]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[14]

    • The label must include the full chemical name: "2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride," and the approximate concentration or quantity.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").[14]

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[7][10][14]

    • The SAA should be a secondary containment area to prevent spills from spreading.

    • Keep waste containers closed at all times, except when adding waste.[10][13][15]

Part 3: Disposal Procedures

The disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride must be handled by a licensed hazardous waste disposal vendor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[17]

Step-by-Step Disposal Workflow:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield.[1]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Container Inspection:

    • Before arranging for pickup, inspect the waste container for any leaks, cracks, or signs of degradation. Ensure the lid is securely fastened.[13][15]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[15]

    • Provide them with all necessary information about the waste, including the chemical name, quantity, and hazard classification.

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.[10]

The final disposal method, typically incineration at a permitted hazardous waste facility, will be determined by the disposal vendor in accordance with federal, state, and local regulations.[14]

Data Presentation

Parameter Guideline/Requirement Rationale
Waste Classification Hazardous WasteBased on inferred acute toxicity, eye irritation, and reproductive toxicity.[1][2][3][5]
Container Type Compatible, leak-proof, with a secure lid.To prevent spills and exposure.[6][13][15]
Waste Segregation Separate from incompatible materials (strong oxidizers, acids, bases).[1][3] Separate solid, aqueous, and organic solvent waste.[11][13]To prevent hazardous chemical reactions.
Labeling "Hazardous Waste," full chemical name, and associated hazards.For proper identification, safe handling, and regulatory compliance.[14]
Storage Designated Satellite Accumulation Area with secondary containment.To ensure safe, temporary storage and contain potential spills.[7][10][14]
Disposal Method Via a licensed hazardous waste vendor (typically incineration).To ensure environmentally sound and compliant disposal.[14]
PPE Safety goggles, chemical-resistant gloves, lab coat.To protect personnel from exposure during handling.[1]

Experimental Protocols

Protocol for Handling Small Spills:

In the event of a small spill of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust or aerosols.

  • Contain the spill using an inert absorbent material such as sand or vermiculite.[1][18]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Ventilate the area.

Visualization

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generation of Waste (Solid or Liquid) B Classify as Hazardous Waste A->B Hazard Assessment C Select Compatible, Labeled Container B->C Based on Classification D Segregate Waste Streams (Aqueous, Solid, Organic) C->D E Store in Designated Satellite Accumulation Area D->E Secure & Closed F Schedule Pickup with EHS/Licensed Vendor E->F When Full or per Schedule G Final Disposal (e.g., Incineration) F->G Compliant Transport

Caption: Decision workflow for the proper disposal of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride.

References

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 8). N,N-Dimethylacetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2024, March 15). N,N-DIMETHYL ACETAMIDE GC-HS - Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 105300 - N,N-Dimethylacetamide dimethylacetal. Retrieved from [Link]

  • Environmental Health & Safety (EHS), The University of Texas at Austin. Chemical Waste. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0259 - N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • ACTenviro. (2025, December 21). How Hazardous Waste Is Classified: A Guide to Types and Risks. Retrieved from [Link]

  • NSW Environmental Protection Authority. (2021, July 14). Waste classification guidelines. Retrieved from [Link]

  • Water Corporation. Laboratory chemical waste. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Lehigh University, Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]

  • Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Illinois, Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 2-(azetidin-3-yloxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3), every piece of personal protective equipment (PPE) and every operational step must directly counteract a specific molecular hazard.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring scientific integrity and uncompromising safety.

Mechanistic Risk Assessment

To understand how to protect yourself, you must first understand why this specific molecule poses a risk.

  • The Hydrochloride Salt: As an HCl salt, this compound is highly hygroscopic. Upon contact with ambient humidity or the moisture on human skin, it dissociates, creating a localized acidic micro-environment that can cause acute contact dermatitis or severe ocular irritation.

  • The N,N-dimethylacetamide Moiety: The structural similarity of this functional group to the solvent N,N-dimethylacetamide (DMAc) means that, if dissolved, it possesses properties that can act as a permeation enhancer, potentially facilitating the transport of the molecule through the epidermal barrier.

  • The Azetidine Ring: Four-membered nitrogen heterocycles possess significant ring strain (~26 kcal/mol). While stable under standard storage conditions, they require careful handling to prevent unwanted ring-opening degradation.

Table 1: Hazard Profile & Causality

Hazard CategoryMechanistic CauseOperational Implication
Skin/Eye Irritation HCl salt dissociation upon contact with moisture.Requires strict barrier protection (Nitrile/Goggles).
Hygroscopicity Ionic nature of the protonated azetidinium salt.Must be weighed rapidly in a low-humidity environment.
Systemic Absorption Amide moiety acts as a potential dermal permeation enhancer.Double-gloving is mandatory; immediate change upon contamination.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[1], the following PPE matrix is designed as a self-validating system. Do not proceed with handling unless every validation step is passed.

Table 2: PPE Specifications & Validation

PPE CategorySpecificationValidation / Self-Checking Step
Gloves Double-layered Nitrile (≥5 mil thickness), extended cuff.Pneumatic Test: Inflate the glove with air and roll the cuff. If it holds pressure, the barrier is intact.
Eye Protection Indirect-vented chemical splash goggles.Seal Check: Ensure no gaps exist between the goggle skirt and the face. Safety glasses are insufficient against aerosolized salts.
Body Protection Flame-resistant (FR) or standard Nomex lab coat, fully buttoned.Overlap Check: Ensure the extended glove cuffs completely overlap the lab coat wrists to eliminate exposed skin.
Respiratory Chemical fume hood (Primary). N95/P100 respirator (Secondary, if required).Flow Verification: Visually confirm the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm).

Operational Workflow & Handling Protocol

Prudent execution of experiments requires the selection of appropriate work practices to minimize risks from hazardous substances[2].

Phase 1: Preparation & Equilibration

  • Verify Containment: Ensure the chemical fume hood is operational and clear of unnecessary clutter to maintain laminar airflow.

  • Thermal Equilibration: Retrieve the compound from cold storage (2-8°C). Allow the sealed desiccator to reach room temperature before opening. Opening a cold container introduces condensation, which will rapidly degrade the hygroscopic hydrochloride salt.

  • Don PPE: Execute the PPE validation steps outlined in Table 2[1].

Phase 2: Transfer & Weighing

  • Static Elimination: Hydrochloride salts are prone to static charge buildup, which can cause the fine powder to aerosolize. Place an anti-static weighing boat on the analytical balance.

  • Handling: Use a grounded, stainless-steel micro-spatula to transfer the 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride.

  • Isolation: Immediately seal the primary vial after the required mass is obtained.

Phase 3: Reaction Integration

  • Transfer the weighed solid into the reaction vessel. If the subsequent synthetic step is moisture-sensitive, perform the transfer under a positive pressure of inert gas (Nitrogen or Argon) using standard Schlenk techniques.

G Start Storage Retrieval (Desiccator, 2-8°C) PPE PPE Verification (Nitrile, Goggles, Lab Coat) Start->PPE Proceed to Hood Containment (Chemical Fume Hood) PPE->Hood Enter Weighing Weighing & Transfer (Anti-static spatulas) Hood->Weighing Perform Reaction Reaction Vessel (Inert N2/Ar Atmosphere) Weighing->Reaction Transfer to Waste Waste Segregation (Aqueous/Organic) Weighing->Waste Dispose residue Reaction->Waste Post-reaction

Fig 1. Safe handling and containment workflow for azetidine derivatives.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases occur. Respond using the following validated methodology:

  • Solid Spill Containment: Do not dry-sweep the powder, as this will aerosolize the hydrochloride salt, creating an inhalation hazard[2]. Instead, gently cover the spill with a damp, absorbent pad (wetted with water or a compatible solvent like ethanol) to dissolve and capture the solid.

  • Surface Decontamination: Wash the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acidity from the hydrochloride salt, followed by a water rinse.

  • Waste Segregation: Place all contaminated wipes, gloves, and empty vials into a designated, clearly labeled hazardous waste container. Because the compound contains a chloride counterion, ensure it is segregated from incompatible reactive metals and routed to a halogenated waste stream if dissolved in organic solvents.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
Reactant of Route 2
2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
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